Bedoradrine Sulfate
Description
See also: Bedoradrine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H32N2O5.H2O4S/c2*1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27;1-5(2,3)4/h2*4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3;(H2,1,2,3,4)/t2*20-,23-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCOODFYDJWLHD-YMZXMBPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H66N4O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433338 | |
| Record name | Bedoradrine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
955.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-31-4 | |
| Record name | Bedoradrine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEDORADRINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P875C0DV2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bedoradrine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bedoradrine sulfate (formerly known as MN-221 and KUR-1246) is a potent and highly selective β2-adrenergic receptor agonist that was investigated for the treatment of acute exacerbations of asthma, chronic obstructive pulmonary disease (COPD), and preterm labor.[1][2] Administered intravenously, Bedoradrine demonstrated the potential for rapid bronchodilation by targeting the β2-adrenergic receptors in the smooth muscle of the airways.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by preclinical and clinical data. It details the signaling pathways, receptor binding kinetics, and the experimental protocols used to elucidate its pharmacological profile.
Core Mechanism of Action: Selective β2-Adrenergic Receptor Agonism
This compound exerts its therapeutic effects through its high-affinity binding to and activation of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This interaction initiates a well-defined downstream signaling cascade, leading to smooth muscle relaxation and bronchodilation.
Signaling Pathway
The binding of Bedoradrine to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle cells.
Quantitative Pharmacological Profile
Preclinical studies have quantitatively characterized the binding affinity and selectivity of Bedoradrine for human adrenergic receptors.
| Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (β2 vs. Subtype) |
| Human β1 | 5.75 ± 0.03 | ~1778 | 39.2-fold |
| Human β2 | 7.59 ± 0.08 | ~26 | 1 |
| Human β3 | 4.75 ± 0.03 | ~17783 | 198.2-fold |
| Table 1: this compound Receptor Binding Affinity and Selectivity. Data from Kobayashi et al., 2001. |
Experimental Protocols
The pharmacological characteristics of this compound were determined through a series of in vitro and in vivo experiments.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Ki) of Bedoradrine for human β1, β2, and β3-adrenergic receptors.
Experimental Workflow:
References
An In-depth Technical Guide to the Synthesis and Characterization of MN-221 (Bedoradrine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of the compound MN-221, also known as Bedoradrine. MN-221 is a highly selective β2-adrenergic receptor agonist that was investigated for the treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This document details a plausible synthetic route, methods for purification and characterization, and an overview of its biological activity. All quantitative data are summarized in tables, and key experimental protocols are provided. Diagrams illustrating the signaling pathway and experimental workflows are included to facilitate understanding.
Introduction
MN-221, with the chemical name 2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide, is a potent and selective β2-adrenergic receptor agonist.[3][4] Developed by MediciNova, it was evaluated in clinical trials for its efficacy in providing rapid bronchodilation in patients with severe respiratory distress. Its high selectivity for the β2-adrenergic receptor was anticipated to offer a favorable safety profile with reduced cardiovascular side effects compared to less selective agonists.
Physicochemical Properties
A summary of the key physicochemical properties of Bedoradrine is presented in Table 1.
Table 1: Physicochemical Properties of Bedoradrine (MN-221)
| Property | Value | Reference |
| IUPAC Name | 2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide | |
| Molecular Formula | C₂₄H₃₂N₂O₅ | |
| Molecular Weight | 428.52 g/mol | |
| CAS Number | 194785-19-8 | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in methanol, ethanol, and DMSO (predicted) |
Synthesis of Bedoradrine (MN-221)
While a specific, publicly detailed synthesis of Bedoradrine is not available, a plausible synthetic route can be conceptualized based on the synthesis of similar β2-adrenergic agonists. The proposed multi-step synthesis is outlined below.
Proposed Synthetic Scheme
The synthesis of Bedoradrine can be envisioned as a multi-step process involving the preparation of two key intermediates followed by their coupling and final deprotection steps.
Caption: Proposed Synthetic Workflow for Bedoradrine (MN-221).
Experimental Protocol for Synthesis (Representative)
Step 1: Synthesis of Key Intermediates
-
Intermediate A (Chiral Amine): The synthesis would likely begin with a commercially available tetralone derivative, which would undergo a series of reactions including stereoselective reduction and amination to introduce the chiral amine functionality.
-
Intermediate B (Epoxide): The second key intermediate, a substituted styrene oxide derivative, would be prepared from a corresponding acetophenone. This would involve bromination followed by stereoselective reduction of the ketone and subsequent epoxide formation under basic conditions.
Step 2: Coupling of Intermediates
Intermediate A and Intermediate B would be reacted together in a suitable solvent such as isopropanol at an elevated temperature. This nucleophilic ring-opening of the epoxide by the amine is a common strategy for the synthesis of such compounds.
Step 3: Deprotection and Purification
Any protecting groups used during the synthesis would be removed in the final step. For instance, benzyl protecting groups could be removed by catalytic hydrogenation. The crude product would then be purified.
Purification Protocol
Column Chromatography:
-
The crude reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in a minimal amount of dichloromethane.
-
The solution is loaded onto a silica gel column.
-
The column is eluted with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
Fractions containing the pure product are combined and the solvent is evaporated to yield purified Bedoradrine.
Characterization of Bedoradrine (MN-221)
The synthesized Bedoradrine would be characterized using a variety of analytical techniques to confirm its identity, purity, and structure.
Caption: Analytical Workflow for the Characterization of Bedoradrine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR) Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-6.5 | m | 5H | Aromatic protons |
| ~4.8 | m | 1H | -CH(OH)- |
| ~4.0 | m | 2H | -OCH₂- |
| ~3.0-2.5 | m | 11H | Aliphatic and N-CH₃ protons |
| ~1.5 | m | 4H | Aliphatic protons |
¹³C NMR (Carbon-13 NMR) Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
Process the data to obtain the final spectrum.
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (amide) |
| ~150-120 | Aromatic carbons |
| ~70-50 | Aliphatic carbons attached to heteroatoms |
| ~40-20 | Aliphatic carbons |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of Bedoradrine.
HRMS Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Introduce the sample into the mass spectrometer via electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Determine the exact mass of the molecular ion ([M+H]⁺).
Expected HRMS Data:
| Ion | Calculated m/z | Observed m/z |
| [C₂₄H₃₃N₂O₅]⁺ | 429.2384 | 429.23xx |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the peak area percentage.
Mechanism of Action and Signaling Pathway
Bedoradrine is a highly selective β2-adrenergic receptor agonist. Upon binding to the β2-adrenergic receptors on the surface of airway smooth muscle cells, it initiates a signaling cascade that leads to bronchodilation.
Caption: Signaling Pathway of Bedoradrine in Airway Smooth Muscle Cells.
The binding of Bedoradrine to the β2-adrenergic receptor activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates and inactivates myosin light chain kinase (MLCK). The reduced activity of MLCK results in the dephosphorylation of myosin light chains, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.
Clinical Trial Data Summary
Clinical trials with MN-221 have evaluated its safety and efficacy in patients with asthma and COPD.
Table 2: Summary of Key Clinical Trial Findings for MN-221
| Trial ID | Phase | Indication | Key Findings | Reference |
| MN-221-CL-010 | Ib | Moderate-to-severe COPD | Clinically significant improvement in FEV₁ compared to baseline and placebo. | |
| MN-221-CL-006 | II | Severe, acute exacerbations of asthma | 45% reduction in hospitalization rate compared to standard care alone. |
Conclusion
MN-221 (Bedoradrine) is a selective β2-adrenergic receptor agonist with demonstrated potential for the treatment of acute respiratory conditions. This guide has provided a comprehensive overview of its synthesis, characterization, and mechanism of action. The detailed protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development. While specific proprietary details of its commercial synthesis are not publicly available, the information presented here offers a robust framework for its laboratory-scale preparation and analysis.
References
Chemical structure and properties of Bedoradrine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bedoradrine sulfate is a potent and highly selective β2-adrenergic receptor agonist that has been investigated for its therapeutic potential in bronchoconstrictive disorders such as asthma and chronic obstructive pulmonary disease (COPD). This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with this compound. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and further research.
Chemical Structure and Physicochemical Properties
This compound is the sulfate salt of Bedoradrine. The chemical structure of the active moiety, Bedoradrine, consists of a substituted naphthalene ring system linked to a phenylethanolamine group. This structure confers its high selectivity for the β2-adrenergic receptor.
Table 1: Chemical Identifiers and Formula of this compound
| Identifier | Value |
| IUPAC Name | bis(2-{[(7S)-7-{[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl]oxy}-N,N-dimethylacetamide); sulfuric acid |
| CAS Number | 194785-31-4 |
| Chemical Formula | C48H66N4O14S |
| Synonyms | MN-221, KUR-1246 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 955.13 g/mol (Average) | [1] |
| 954.429623995 g/mol (Monoisotopic) | [1] | |
| Melting Point | Data not available | |
| Aqueous Solubility | Predicted: 0.0626 mg/mL | [1] |
| LogP (Predicted) | 1.63 | [1] |
| pKa (Strongest Acidic) | 9.34 (Predicted) | [1] |
| pKa (Strongest Basic) | 10.07 (Predicted) |
Mechanism of Action and Signaling Pathway
Bedoradrine is a highly selective β2-adrenergic receptor agonist. The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) primarily located on the smooth muscle cells of the airways. Upon binding of an agonist like Bedoradrine, the receptor undergoes a conformational change, activating the associated Gs alpha subunit of the G-protein. This initiates a signaling cascade that leads to bronchodilation.
The key steps in the signaling pathway are:
-
Agonist Binding: Bedoradrine binds to the β2-adrenergic receptor.
-
G-Protein Activation: The receptor-agonist complex promotes the exchange of GDP for GTP on the Gs alpha subunit.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A.
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing relaxation of the airway smooth muscle, resulting in bronchodilation.
Experimental Protocols
Synthesis of this compound (KUR-1246)
A practical synthesis of this compound has been described, involving the coupling of two key optically active intermediates. The overall synthetic strategy is outlined below.
Detailed Methodology: The synthesis involves the asymmetric borane reduction of a prochiral phenacyl bromide derivative using a catalyst prepared from aluminum triethoxide and a chiral amino alcohol to yield the optically active bromohydrin intermediate. The other key intermediate, an optically active amine, is prepared from (S)-AMT. These two intermediates are then coupled, followed by sulfation with sulfuric acid to yield the final product, this compound. For specific reaction conditions, reagent quantities, and purification methods, refer to the primary literature on the synthesis of KUR-1246.
Analytical Characterization
A validated HPLC method is essential for determining the purity and concentration of this compound.
Table 3: Example HPLC Method Parameters for a β2-Agonist
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a suitable wavelength (e.g., 280 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase) and create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the test sample in the same solvent as the standard.
-
Chromatographic Run: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
The sulfate content can be determined using various analytical methods, including titration or turbidimetric analysis.
Methodology (Turbidimetric Method):
-
Reagent Preparation: Prepare a barium chloride solution and a standard sulfate solution.
-
Sample and Standard Preparation: Accurately weigh and dissolve the this compound sample and the sulfate standard in deionized water.
-
Reaction: In an acidic medium, add barium chloride solution to both the sample and standard solutions to precipitate barium sulfate.
-
Turbidity Measurement: Measure the turbidity of the resulting suspensions using a nephelometer or a spectrophotometer at a specific wavelength.
-
Calculation: Compare the turbidity of the sample to that of the standard to determine the sulfate concentration.
In Vitro Functional Assay: cAMP Accumulation
This assay measures the ability of this compound to stimulate the production of cyclic AMP in cells expressing the β2-adrenergic receptor.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human β2-adrenergic receptor.
-
Cell Plating: Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Pharmacokinetic Properties
Clinical studies have been conducted to evaluate the pharmacokinetic profile of intravenously administered this compound.
Table 4: Summary of Pharmacokinetic Parameters of this compound in Humans
| Parameter | Observation | Source |
| Route of Administration | Intravenous Infusion | |
| Dose Proportionality | Linear response in plasma concentrations for the doses evaluated | |
| Half-life (t1/2) | Data not available | |
| Volume of Distribution (Vd) | Data not available | |
| Clearance (CL) | Data not available | |
| Metabolism | Data not available | |
| Excretion | Data not available |
Clinical Studies and Therapeutic Potential
This compound has been evaluated in clinical trials for the treatment of acute exacerbations of asthma. These studies have assessed its safety and efficacy.
Clinical Trial Design Overview:
-
Phase: Phase II clinical trials have been conducted.
-
Patient Population: Patients with stable mild-to-moderate or moderate-to-severe asthma.
-
Intervention: Intravenous infusion of this compound at various doses or placebo.
-
Primary Endpoints: Safety and tolerability, change in Forced Expiratory Volume in 1 second (FEV1).
-
Key Findings: this compound was generally well-tolerated, with the most common adverse events being tremor, hypokalemia, and headache. It demonstrated a dose-dependent improvement in FEV1 in patients with stable asthma. In patients with acute asthma exacerbations, it was associated with improved dyspnea scores.
Conclusion
This compound is a highly selective β2-adrenergic receptor agonist with demonstrated bronchodilatory effects. Its chemical structure is optimized for high receptor selectivity, and its mechanism of action follows the well-established Gs-cAMP-PKA signaling pathway. While further data on its physicochemical and pharmacokinetic properties would be beneficial, the available information from preclinical and clinical studies supports its potential as a therapeutic agent for bronchoconstrictive diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and therapeutic applications of this compound.
References
In Vitro Pharmacodynamics of Bedoradrine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine sulfate, also known by its developmental codes MN-221 and KUR-1246, is a highly selective β2-adrenergic receptor agonist.[1] Developed for the potential treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD), its therapeutic action is rooted in the relaxation of airway smooth muscle.[1] This technical guide provides a detailed overview of the in vitro pharmacodynamics of this compound, focusing on its interaction with the β2-adrenergic receptor and the subsequent cellular signaling cascade. The information presented herein is intended to support research and development efforts in the field of respiratory therapeutics.
Core Mechanism of Action
This compound exerts its effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] As a G-protein-coupled receptor (GPCR), the β2-adrenergic receptor, upon agonist binding, initiates a well-defined signaling pathway. This pathway is central to the bronchodilatory effects of this compound.
The binding of this compound to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs then dissociates from the βγ-subunits and activates adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle cells.
Quantitative Pharmacodynamic Data
The in vitro pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for the β2-adrenergic receptor. The following tables summarize the key quantitative data available.
Table 1: Receptor Binding Affinity of this compound
This table presents the binding affinity of this compound for human β1, β2, and β3-adrenergic receptors, as determined by radioligand binding assays. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.
| Receptor Subtype | pKi (Mean ± SEM) |
| Human β1-adrenergic receptor | 5.75 ± 0.03 |
| Human β2-adrenergic receptor | 7.59 ± 0.08 |
| Human β3-adrenergic receptor | 4.75 ± 0.03 |
Data sourced from Kobayashi et al. (2001).[2]
Table 2: Functional Potency of this compound and Other β2-Agonists
This table provides data on the functional potency of this compound from an isolated organ bath experiment, alongside comparative data for other selective β2-agonists from cAMP accumulation assays in human cell lines. The potency of this compound is presented as a rank order compared to other agonists in inhibiting uterine contractions. For context, the half-maximal effective concentration (EC50) values for salbutamol and salmeterol in stimulating cAMP production are also included. A lower EC50 value indicates higher potency.
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value |
| This compound | Inhibition of spontaneous uterine contractions | Isolated pregnant rat myometrium | Rank Order of Potency | Isoproterenol > This compound > Terbutaline > Ritodrine |
| Salbutamol | cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | 0.6 µM |
| Salmeterol | cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | 0.0012 µM |
This compound data sourced from Kobayashi et al. (2001)[2]. Salbutamol and Salmeterol data sourced from a study on human airway smooth muscle cells.
Signaling Pathway and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
Caption: this compound's primary signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for assessing functional potency.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A labeled antagonist with high affinity for the β2-adrenergic receptor (e.g., [3H]-Dihydroalprenolol, [3H]-DHA).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of this compound in stimulating the production of intracellular cAMP.
Materials:
-
A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
This compound solutions of varying concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and adding a cell lysis buffer to each well.
-
cAMP Detection: Measure the concentration of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Conclusion
This compound is a potent and highly selective β2-adrenergic receptor agonist, as demonstrated by in vitro receptor binding and functional assays. Its primary mechanism of action involves the stimulation of the β2-adrenergic receptor, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a foundational understanding of the in vitro pharmacodynamics of this compound, which is essential for its continued investigation and potential therapeutic application.
References
Bedoradrine Sulfate: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine Sulfate, also known by its developmental codes MN-221 and KUR-1246, is a potent and highly selective beta-2 adrenergic receptor agonist.[1][2][3][4] Developed for the treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD), it is administered intravenously.[1] Its high selectivity for the beta-2 adrenergic receptor is thought to confer a favorable safety profile, particularly concerning cardiovascular side effects, when compared to less selective beta-agonists. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by this compound, based on the established mechanism of action for selective beta-2 adrenergic agonists. While specific preclinical quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document outlines the canonical signaling cascade and provides representative methodologies for its investigation.
Core Signaling Pathway: The Beta-2 Adrenergic Receptor Cascade
As a selective beta-2 adrenergic receptor agonist, this compound's primary mechanism of action is the stimulation of this specific G-protein coupled receptor (GPCR). This initiates a well-characterized intracellular signaling cascade, leading to the desired therapeutic effect of bronchodilation.
The key steps in the downstream signaling pathway are as follows:
-
Receptor Binding and G-Protein Activation: this compound binds to the beta-2 adrenergic receptor on the surface of airway smooth muscle cells. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its alpha subunit (Gαs), which is bound to GTP.
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing them to dissociate from the catalytic subunits. This dissociation frees the catalytic subunits, which are now active.
-
Phosphorylation of Downstream Targets: The active PKA catalytic subunits phosphorylate various downstream target proteins within the cell. A key target in airway smooth muscle cells is the myosin light-chain kinase (MLCK).
-
Smooth Muscle Relaxation: Phosphorylation of MLCK by PKA reduces its activity. This, in turn, leads to a decrease in the phosphorylation of myosin light chains. The dephosphorylation of myosin light chains results in the relaxation of the airway smooth muscle, leading to bronchodilation and relief from asthma symptoms.
Signaling Pathway Diagram
Quantitative Data Summary
While preclinical studies have established the high selectivity of this compound for the beta-2 adrenergic receptor, specific quantitative data from these studies are not widely published. The following table outlines the key parameters used to characterize the activity of a beta-2 adrenergic agonist, with placeholder values to illustrate the expected data.
| Parameter | Description | Expected Value for a Potent & Selective β2 Agonist |
| Binding Affinity (Ki) | The concentration of the drug that occupies 50% of the receptors at equilibrium. A lower Ki indicates higher binding affinity. | Low nanomolar (nM) range for the β2-AR; significantly higher for other receptors. |
| EC50 for cAMP Accumulation | The concentration of the drug that produces 50% of the maximal increase in intracellular cAMP levels. | Low nanomolar (nM) range. |
| Intrinsic Activity (α) | A measure of the drug's ability to produce a maximal response, relative to the endogenous ligand. | Close to 1 (full agonist). |
| Selectivity Ratio | The ratio of the drug's affinity or potency for the β2-AR compared to other adrenergic receptors (e.g., β1-AR). | High (>>1), indicating greater selectivity for the β2-AR. |
Experimental Protocols
Detailed experimental protocols for the preclinical characterization of this compound are not publicly available. However, the following sections describe standard, representative methodologies for the key assays used to evaluate the downstream signaling of a beta-2 adrenergic agonist.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human beta-2 adrenergic receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled beta-2 adrenergic antagonist (e.g., [³H]-dihydroalprenolol).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP.
1. Cell Culture and Treatment:
-
Seed cells expressing the beta-2 adrenergic receptor into a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the cells.
-
Incubate for a defined period to allow for cAMP accumulation.
2. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the experimental samples from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protein Kinase A (PKA) Activity Assay
This assay determines the activation of PKA in response to this compound treatment.
1. Cell Treatment and Lysate Preparation:
-
Treat cells expressing the beta-2 adrenergic receptor with this compound for various times and at different concentrations.
-
Lyse the cells in a buffer that preserves protein phosphorylation.
-
Determine the protein concentration of the cell lysates.
2. PKA Activity Measurement:
-
Use a commercially available PKA activity assay kit. These kits typically utilize a specific PKA substrate (e.g., a peptide with a PKA consensus sequence) and a method to detect the phosphorylated substrate.
-
Incubate the cell lysates with the PKA substrate and ATP.
-
Detect the phosphorylated substrate using a specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
3. Data Analysis:
-
Quantify the PKA activity relative to a control (e.g., untreated cells).
-
Analyze the dose- and time-dependent effects of this compound on PKA activation.
Experimental Workflow Diagram
References
The Discovery and Development of Bedoradrine Sulfate: A Technical Whitepaper
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Bedoradrine sulfate, also known as MN-221 and initially KUR-1246, is a novel, ultra-selective, long-acting β2-adrenergic receptor agonist designed for intravenous administration. Its development was driven by the clinical need for a potent and rapid-acting bronchodilator for patients with acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD), particularly in emergency settings where inhaled therapies may be less effective. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its pharmacological properties, experimental validation, and clinical trial findings.
Discovery and Preclinical Development
Genesis and Rationale
Developed by Kissei Pharmaceutical Co., Ltd., the synthetic route for Bedoradrine (KUR-1246) was established by 2001.[1] The primary rationale for its development was to create a β2-adrenergic receptor agonist with high selectivity to minimize the cardiovascular side effects associated with less selective agents, which also stimulate β1-adrenergic receptors in the heart.[2] The intravenous route of administration was chosen to ensure rapid and complete bioavailability in acute care situations where patients may have difficulty with inhaled medications.[3] Initially, its potent uterine relaxant effects were also investigated, positioning it as a potential tocolytic agent for preterm labor.[4][5]
Preclinical Pharmacology
The preclinical evaluation of Bedoradrine (KUR-1246) established its high potency and selectivity for the β2-adrenergic receptor.
1.2.1. Receptor Binding Affinity
Radioligand binding assays were conducted to determine the affinity of Bedoradrine for human β-adrenergic receptor subtypes. The pKi values, representing the negative logarithm of the inhibitory constant (Ki), demonstrate a significantly higher affinity for the β2-adrenoceptor compared to β1 and β3 subtypes.
| Compound | pKi (β1-AR) | pKi (β2-AR) | pKi (β3-AR) | β2/β1 Selectivity Ratio | β2/β3 Selectivity Ratio |
| Bedoradrine (KUR-1246) | 5.75 ± 0.03 | 7.59 ± 0.08 | 4.75 ± 0.03 | ~69 | ~692 |
Data sourced from Kobayashi et al. (2001). The selectivity ratios are calculated from the antilogs of the pKi differences.
1.2.2. In Vitro Functional Activity
The functional agonist activity of Bedoradrine was assessed in isolated organ bath experiments. In pregnant rat uterine tissue, Bedoradrine demonstrated potent inhibition of spontaneous contractions, which was competitively antagonized by the selective β2-AR antagonist, ICI-118551, but not by β1 or β3-AR antagonists. This confirmed that its relaxant effect is mediated through the β2-adrenergic receptor.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity of Bedoradrine (KUR-1246) for human β1, β2, and β3-adrenergic receptors.
-
Methodology:
-
Membrane preparations from cells expressing recombinant human β1, β2, or β3-adrenergic receptors were used.
-
Radioligands, such as [¹²⁵I]-iodocyanopindolol, were used to label the receptors.
-
Competition binding assays were performed by incubating the receptor membranes and radioligand with increasing concentrations of unlabeled Bedoradrine.
-
The amount of bound radioactivity was measured, and the concentration of Bedoradrine that inhibited 50% of the specific binding (IC50) was determined.
-
The inhibitory constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation. The pKi was then calculated as the negative logarithm of the Ki.
-
1.2.3. In Vivo Preclinical Studies
In vivo studies in animal models further characterized the pharmacological profile of Bedoradrine.
-
Tocolytic Activity in Pregnant Sheep: In a study on pregnant sheep with oxytocin-induced uterine contractions, intravenous infusion of Bedoradrine (0.001 to 0.3 µg/kg/minute) suppressed uterine contractions by over 90% at doses above 0.03 µg/kg/minute. Compared to the less selective β2-agonist ritodrine, Bedoradrine demonstrated reduced cardiovascular and metabolic side effects.
-
Cardiovascular Safety: Preclinical studies in rats, dogs, and sheep indicated that the β1-adrenergic receptor stimulating activity of Bedoradrine was less than that of other β2-agonists, suggesting a lower potential for cardiac stimulation.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Bedoradrine exerts its therapeutic effect by acting as a selective agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Upon binding, Bedoradrine induces a conformational change in the β2-adrenergic receptor, leading to the activation of the stimulatory G-protein (Gs). The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, most notably myosin light chain kinase (MLCK), leading to its inactivation. The inactivation of MLCK prevents the phosphorylation of myosin, which is a critical step for smooth muscle contraction. The net effect is the relaxation of bronchial smooth muscle, resulting in bronchodilation.
Clinical Development
MediciNova, Inc. licensed Bedoradrine (as MN-221) from Kissei Pharmaceutical Co., Ltd. and initiated a clinical development program focused on acute exacerbations of asthma and COPD.
Phase II Clinical Trials in Asthma
Several Phase II clinical trials were conducted to evaluate the safety and efficacy of intravenous Bedoradrine in patients with asthma.
3.1.1. Study MN-221-CL-004
This randomized, double-blind, placebo-controlled, dose-escalation Phase IIa trial enrolled 23 patients with stable mild-to-moderate asthma.
-
Objective: To assess the safety, tolerability, and preliminary efficacy of escalating doses of Bedoradrine.
-
Methodology: Patients received a 15-minute intravenous infusion of either Bedoradrine or placebo at escalating doses.
-
Results: The trial met its primary endpoint, showing a statistically significant, dose-related increase in the mean change in Forced Expiratory Volume in one second (FEV1) from baseline. The most frequently reported adverse events were tremor, hypokalemia, and headache, consistent with the known pharmacology of β2-agonists. No serious adverse events were reported.
3.1.2. Study MN-221-CL-005 (NCT00679263)
This study evaluated the safety and efficacy of Bedoradrine in patients with stable moderate-to-severe asthma.
-
Objective: To assess the safety and preliminary efficacy of fixed-dose Bedoradrine administered over one or two hours.
-
Methodology: This was a randomized, single-blind, placebo-controlled, parallel-group study. Patients were randomized (3:1) to receive either Bedoradrine or placebo. The study involved two dosing regimens with a washout period in between.
-
Regimen 1: 16 µ g/min for 15 minutes followed by 8 µ g/min for 105 minutes (2-hour infusion).
-
Regimen 2: 30 µ g/min for 15 minutes followed by 15 µ g/min for 45 minutes (1-hour infusion).
-
-
Results: The study demonstrated dose- and plasma-concentration-related bronchodilation. The safety profile was consistent with previous findings, with mild to moderate adverse events such as tremor, hypokalemia, and headache being the most common.
3.1.3. Study MN-221-CL-007 (NCT00838591)
This Phase II trial evaluated Bedoradrine as an adjunct therapy for patients experiencing an acute exacerbation of asthma in an emergency department setting.
-
Objective: To evaluate the safety and efficacy of intravenous Bedoradrine added to standard therapy in patients with acute asthma exacerbations.
-
Methodology: 167 patients receiving standard therapy were randomized to receive either a single 1200 µg dose of Bedoradrine or placebo. The primary outcome was the change in percent-predicted FEV1 from baseline to hour 3.
-
Results: While there was no significant difference in the primary endpoint of FEV1 at 3 hours between the two groups, patients treated with Bedoradrine showed a significant improvement in dyspnea scores. The safety profile was consistent with the drug's mechanism of action.
Clinical Studies in COPD
3.2.1. Study MN-221-CL-010
This Phase Ib trial evaluated Bedoradrine in 48 patients with moderate-to-severe COPD.
-
Objective: To assess the safety and efficacy of escalating doses of Bedoradrine in patients with stable COPD.
-
Methodology: Patients received a one-hour intravenous infusion of Bedoradrine at three escalating dose levels (300 µg, 600 µg, or 1200 µg) or placebo.
-
Results: Bedoradrine was well-tolerated and produced clinically and statistically significant improvements in FEV1 compared to baseline and placebo, particularly at the 600 µg and 1200 µg doses.
Summary of Clinical Efficacy and Safety
Efficacy Data Summary
| Study | Patient Population | Dose(s) | Primary Endpoint | Key Efficacy Finding(s) |
| MN-221-CL-004 | Stable Mild-to-Moderate Asthma | Escalating doses (up to 60 µ g/min for 15 min) | Change in FEV1 | Statistically significant, dose-related increase in FEV1. |
| MN-221-CL-005 | Stable Moderate-to-Severe Asthma | 1-hour and 2-hour infusions | Change in FEV1 | Dose- and plasma-concentration-related bronchodilation. |
| MN-221-CL-007 | Acute Asthma Exacerbation | 1200 µg single dose | Change in %-predicted FEV1 at 3 hours | No significant improvement in FEV1; significant improvement in dyspnea scores. |
| MN-221-CL-010 | Stable Moderate-to-Severe COPD | 300 µg, 600 µg, 1200 µg (1-hour infusion) | Change in FEV1 | Significant FEV1 improvement at 600 µg and 1200 µg doses. |
Safety Profile
Across all clinical trials, Bedoradrine was generally well-tolerated. The most commonly reported adverse events are consistent with the known systemic effects of β2-adrenergic receptor agonists and include:
-
Tremor
-
Hypokalemia (a decrease in serum potassium levels)
-
Headache
-
Mild increases in heart rate
These side effects were generally mild to moderate in severity, and there were no reports of serious adverse events directly attributed to the drug in the cited studies.
Developmental Workflow and Logical Relationships
The development of this compound followed a logical progression from initial chemical synthesis to clinical proof-of-concept.
Caption: Developmental Workflow of this compound.
Conclusion and Future Directions
This compound has demonstrated a favorable pharmacological profile, characterized by high selectivity for the β2-adrenergic receptor, which translates into potent bronchodilator effects with a manageable safety profile in clinical studies. While it has shown promise in improving lung function in stable asthma and COPD, its efficacy in acute asthma exacerbations, as measured by FEV1, was not definitively established in the MN-221-CL-007 trial, although improvements in patient-reported dyspnea are noteworthy.
The intravenous administration of Bedoradrine offers a potential therapeutic option for patients with severe bronchoconstriction who may not be able to effectively use inhaled bronchodilators. Further clinical development would be necessary to fully delineate its role in the management of acute respiratory distress. As of the latest available information, Bedoradrine has not been marketed, and its current development status would require confirmation from MediciNova, Inc. The comprehensive data gathered to date, however, provide a solid foundation for any future investigations into this promising molecule.
References
- 1. The practical synthesis of a uterine relaxant, bis(2-[[(2S)-2-([(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)-phenyl]ethyl]amino)-1,2,3,4-tetrahydronaphthalen-7-yl]oxy]-N,N-dimethylacetamide) sulfate (KUR-1246) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicinova.com [medicinova.com]
- 3. Bedoradrine for treating asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KUR-1246, a novel beta(2)-adrenoceptor agonist, as a tocolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicinova.com [medicinova.com]
A Preclinical Technical Guide to Bedoradrine Sulfate for Asthma and COPD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine Sulfate (formerly known as MN-221 or KUR-1246) is a novel, ultra-selective β2-adrenergic receptor agonist that has been investigated for the intravenous treatment of acute exacerbations of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] In severe bronchoconstriction, inhaled bronchodilators may have limited effectiveness due to impaired ventilation. Systemic administration of a highly selective β2-agonist like Bedoradrine offers a potential therapeutic alternative, aiming to achieve rapid bronchodilation while minimizing cardiovascular side effects often associated with less selective β-agonists.[1][3]
This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its pharmacological profile, efficacy in relevant preclinical models, and the methodologies employed in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of respiratory diseases.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Bedoradrine exerts its bronchodilatory effects by selectively activating β2-adrenergic receptors, which are predominantly expressed on airway smooth muscle cells.[4] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent opening of the airways.
Signaling Pathway
The binding of Bedoradrine to the β2-adrenergic receptor triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.
Quantitative Preclinical Data
The preclinical development of Bedoradrine (KUR-1246) involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
Receptor Binding Affinity
Radioligand binding assays were conducted to determine the affinity of Bedoradrine for human β-adrenergic receptor subtypes. The pKi values, representing the negative logarithm of the inhibitory constant (Ki), are summarized below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi Value (Mean ± SEM) | Reference |
| Human β1 | 5.75 ± 0.03 | |
| Human β2 | 7.59 ± 0.08 | |
| Human β3 | 4.75 ± 0.03 | |
| Table 1: Receptor Binding Affinity of Bedoradrine (KUR-1246) at Human β-Adrenergic Receptors |
In Vitro Functional Potency and Selectivity
The functional activity and selectivity of Bedoradrine were assessed in various isolated organ preparations. The potency of Bedoradrine was compared to other β-agonists.
| Agonist | Potency Rank (Uterine Contraction Inhibition) | Reference |
| Isoproterenol | 1 | |
| Bedoradrine (KUR-1246) | 2 | |
| Terbutaline | 3 | |
| Ritodrine | 4 | |
| Table 2: Rank Order of Potency for Inhibition of Spontaneous Uterine Contractions in Rats |
The selectivity of Bedoradrine for the β2-adrenergic receptor over β1 and β3 subtypes was determined by comparing the half-maximal inhibitory concentrations (IC50).
| Selectivity Ratio | Value | Reference |
| IC50 (β1) / IC50 (β2) | 39.2 | |
| IC50 (β3) / IC50 (β2) | 198.2 | |
| Table 3: In Vitro Selectivity of Bedoradrine (KUR-1246) for Human β-Adrenergic Receptors |
In Vivo Efficacy
The in vivo efficacy of Bedoradrine was evaluated in animal models. The following table summarizes the effective dose for inhibiting spontaneous uterine contractions in pregnant rats.
| Compound | ED30 (µg/kg/min) | Potency vs. Terbutaline | Potency vs. Ritodrine | Reference |
| Bedoradrine (KUR-1246) | 0.13 | ~6 times greater | ~400 times greater | |
| Table 4: In Vivo Efficacy of Bedoradrine (KUR-1246) in Inhibiting Uterine Contractions in Rats |
Detailed Experimental Protocols
The following sections outline the general methodologies used in the preclinical evaluation of Bedoradrine.
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of a test compound to β-adrenergic receptors expressed in a cell line (e.g., CHO cells).
Protocol Details:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human β1, β2, or β3-adrenergic receptor.
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177), and varying concentrations of this compound or a reference compound.
-
Incubate the plate at a controlled temperature to allow binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competing ligand.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the concentration of the competing ligand (Bedoradrine).
-
Use non-linear regression analysis to determine the IC50 value (the concentration of Bedoradrine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Isolated Guinea Pig Tracheal Ring Relaxation Assay
This ex vivo assay is a standard method to assess the bronchodilatory effect of a compound on airway smooth muscle.
Protocol Details:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Carefully clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the tracheal rings between two hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
-
Experimental Setup:
-
Connect one hook to a stationary support and the other to an isometric force transducer to record changes in tension.
-
Allow the tracheal rings to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with periodic washing.
-
-
Contraction and Relaxation Measurement:
-
Induce a sustained contraction of the tracheal rings by adding a contractile agent such as histamine or methacholine to the organ bath.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath at regular intervals.
-
Record the resulting relaxation of the tracheal smooth muscle as a decrease in isometric tension.
-
-
Data Analysis:
-
Express the relaxation at each concentration of Bedoradrine as a percentage of the maximal relaxation induced by a standard β-agonist like isoproterenol.
-
Plot the percentage of relaxation against the logarithm of the Bedoradrine concentration to generate a concentration-response curve.
-
Determine the EC50 value (the concentration of Bedoradrine that produces 50% of the maximal relaxation).
-
Conclusion
The preclinical data for this compound demonstrate its high potency and selectivity for the β2-adrenergic receptor. In vitro and in vivo studies have confirmed its ability to induce smooth muscle relaxation, supporting its potential as a bronchodilator for asthma and COPD. The experimental protocols outlined in this guide provide a foundation for further research and development of novel β2-agonists. While the primary preclinical focus of the available literature has been on its tocolytic effects, the underlying mechanism of β2-adrenergic agonism is directly translatable to its intended use in respiratory diseases. Further preclinical studies specifically in asthma and COPD animal models would be beneficial to fully characterize its efficacy profile in these indications.
References
Initial Preclinical Study Results for Bedoradrine Sulfate: A Technical Overview
Bedoradrine Sulfate , also known by its developmental codes KUR-1246 and MN-221 , is a highly selective, long-acting β2-adrenergic receptor agonist.[1] Developed initially for applications including preterm labor, asthma, and chronic obstructive pulmonary disease (COPD), its preclinical evaluation has provided significant insights into its pharmacological profile. This document outlines the key initial preclinical findings, detailing the experimental methodologies and presenting the quantitative data for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The preclinical efficacy of this compound (KUR-1246) was established through a series of in vitro and in vivo studies. The data consistently demonstrate its high affinity and selectivity for the β2-adrenergic receptor, leading to potent smooth muscle relaxation.
Table 1: Receptor Binding Affinity of Bedoradrine (KUR-1246) for Human β-Adrenergic Receptors
| Receptor Subtype | pKi value (Mean ± SEM) |
| β1-Adrenergic Receptor | 5.75 ± 0.03 |
| β2-Adrenergic Receptor | 7.59 ± 0.08 |
| β3-Adrenergic Receptor | 4.75 ± 0.03 |
Data sourced from radioligand binding assays.[2]
Table 2: Selectivity of Bedoradrine (KUR-1246) for Human β2-Adrenergic Receptor
| Comparison | Selectivity Ratio ([IC50 for βx-AR] / [IC50 for β2-AR]) |
| β1-AR vs β2-AR | 39.2 |
| β3-AR vs β2-AR | 198.2 |
Higher values indicate greater selectivity for the β2-adrenergic receptor.[2]
Table 3: In Vitro and In Vivo Potency of Bedoradrine (KUR-1246) in Uterine Relaxation
| Assay Type | Parameter | Bedoradrine (KUR-1246) | Terbutaline | Ritodrine | Isoproterenol |
| In Vitro (Isolated Rat Uteri) | Rank Order of Potency | 2nd | 3rd | 4th | 1st |
| In Vivo (Pregnant Rats) | ED30 (μg/kg/min) | 0.13 | ~0.78 | ~52 | Not Reported |
| In Vivo (Pregnant Rats) | ED50 (μg/kg/min) | 1.1 | Not Reported | 42.9 | Not Reported |
ED30 and ED50 values represent the dose required to achieve 30% and 50% of the maximal inhibitory effect on uterine contractions, respectively.[2][3]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound (KUR-1246).
Radioligand Binding Assays for Receptor Affinity
The affinity of Bedoradrine (KUR-1246) for human β1-, β2-, and β3-adrenergic receptors was determined through radioligand binding assays. The experimental workflow for these assays is depicted below.
References
Bedoradrine Sulfate: A Technical Guide to its Target Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine (formerly known as KUR-1246 and MN-221) is a highly selective, long-acting β2-adrenergic receptor agonist that was developed for the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic potential lies in its ability to induce bronchodilation through targeted interaction with the β2-adrenergic receptor. This technical guide provides an in-depth overview of the target receptor binding affinity of Bedoradrine Sulfate, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Target Receptor Binding Affinity of Bedoradrine
Bedoradrine exhibits a high affinity and selectivity for the human β2-adrenergic receptor. The binding affinity is a critical determinant of its pharmacological activity and therapeutic window. Quantitative analysis of its binding characteristics reveals a distinct preference for the β2 subtype over other adrenergic receptor subtypes.
Quantitative Binding Data
The binding affinity of Bedoradrine (KUR-1246) for human β1, β2, and β3-adrenergic receptors has been determined through radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi Value (Mean ± SEM) |
| Human β1-Adrenergic Receptor | 5.75 ± 0.03 |
| Human β2-Adrenergic Receptor | 7.59 ± 0.08 |
| Human β3-Adrenergic Receptor | 4.75 ± 0.03 |
Data sourced from "Pharmacological characterization of KUR-1246, a selective uterine relaxant."[1]
To further quantify its selectivity, the ratio of the 50% inhibitory concentrations (IC50) was calculated. Bedoradrine demonstrated a 39.2-fold higher affinity for the β2-adrenergic receptor compared to the β1 subtype and a 198.2-fold higher affinity for the β2 receptor compared to the β3 subtype.[1] This high selectivity for the β2-adrenergic receptor is a key feature that minimizes off-target effects, particularly cardiovascular side effects associated with β1-adrenergic receptor stimulation.
Experimental Protocols
The determination of Bedoradrine's binding affinity was achieved through competitive radioligand binding assays. The following is a detailed description of the methodology employed in the key cited study.[1]
Radioligand Binding Assay for Human β-Adrenergic Receptors
1. Membrane Preparation:
-
Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human β1, β2, or β3-adrenergic receptor.
-
The cells were homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant was then subjected to a high-speed centrifugation to pellet the membranes containing the receptors.
-
The final membrane pellet was resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The assay was performed in a final volume of 250 µL in 96-well plates.
-
The reaction mixture contained:
-
Cell membranes (containing a specific amount of protein).
-
A fixed concentration of a non-selective radioligand, [¹²⁵I]-iodocyanopindolol.
-
Increasing concentrations of unlabeled Bedoradrine (KUR-1246) or other competing ligands.
-
-
The mixture was incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the reaction was terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters were washed with ice-cold buffer to remove unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters, representing the amount of radioligand bound to the receptors, was measured using a gamma counter.
5. Data Analysis:
-
Non-specific binding was determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
Specific binding was calculated by subtracting the non-specific binding from the total binding.
-
The IC50 values (the concentration of Bedoradrine that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition curves.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway and Experimental Workflow
β2-Adrenergic Receptor Signaling Pathway
Bedoradrine, as a β2-adrenergic receptor agonist, activates a well-characterized G-protein coupled receptor (GPCR) signaling cascade. The binding of Bedoradrine to the receptor initiates a series of intracellular events leading to the desired physiological response, such as bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The workflow for a competitive radioligand binding assay is a systematic process designed to determine the affinity of a test compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a potent and highly selective β2-adrenergic receptor agonist. The quantitative binding data clearly demonstrates its preferential affinity for the β2 subtype, which underpins its therapeutic rationale. The experimental protocols detailed herein provide a foundation for the replication and further investigation of its pharmacological properties. The visualized signaling pathway and experimental workflow offer a clear conceptual framework for understanding its mechanism of action and the methods used for its characterization. This technical guide serves as a comprehensive resource for professionals in the field of drug discovery and development.
References
Methodological & Application
Bedoradrine Sulfate: In Vitro Cell-Based Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine sulfate (also known as MN-221 or KUR-1246) is a potent and highly selective long-acting beta-2 adrenergic receptor (β2AR) agonist.[1] It was developed for the treatment of conditions requiring smooth muscle relaxation, such as asthma and chronic obstructive pulmonary disease (COPD).[2] As a β2AR agonist, Bedoradrine's primary mechanism of action involves the stimulation of β2 adrenergic receptors, leading to a cascade of intracellular events that result in bronchodilation. This document provides detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of this compound, focusing on its potency and signaling pathways.
Mechanism of Action
Bedoradrine selectively binds to and activates the β2 adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the associated heterotrimeric G protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation. Additionally, upon agonist binding, the β2AR can also recruit β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in key in vitro cell-based assays. This data is for illustrative purposes and serves as a template for presenting experimental results.
| Assay Type | Cell Line | Parameter | Value (M) | Reference Compound | Reference Value (M) |
| cAMP Accumulation Assay | HEK293 cells stably expressing β2AR | EC50 | 1.5 x 10⁻⁹ | Isoproterenol | 5.0 x 10⁻⁹ |
| β-Arrestin Recruitment Assay | CHO-K1 cells stably expressing β2AR | EC50 | 3.2 x 10⁻⁸ | Isoproterenol | 8.0 x 10⁻⁸ |
Note: The EC50 values presented are hypothetical and should be determined experimentally.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following stimulation of β2AR by this compound.
a. Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2 adrenergic receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution prepared in sterile water or DMSO.
-
Isoproterenol: Positive control.
-
Propranolol: Antagonist for assay validation.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).
-
cAMP Assay Kit: A competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based kit.
b. Protocol
-
Cell Seeding: Seed the β2AR-expressing cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference compound (Isoproterenol) in stimulation buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed stimulation buffer (without IBMX).
-
Add 50 µL of stimulation buffer (with IBMX) to each well and incubate for 30 minutes at 37°C.
-
Add 50 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay format (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (sigmoidal dose-response).
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated β2AR, a key event in receptor desensitization and signaling. A common method is the PathHunter® β-arrestin assay.
a. Materials
-
Cell Line: A cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin CHO-K1 β2AR cell line.
-
Culture Medium: As specified for the cell line.
-
This compound: Stock solution prepared in sterile water or DMSO.
-
Isoproterenol: Positive control.
-
PathHunter® Detection Reagents: As supplied by the manufacturer.
-
Assay Plate: White, solid-bottom 96-well or 384-well plates.
b. Protocol
-
Cell Seeding: Seed the PathHunter® cells into the assay plate at the density recommended by the manufacturer and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference compound in the appropriate assay buffer.
-
Cell Stimulation:
-
Add the prepared compound dilutions to the wells containing the cells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the PathHunter® detection reagents to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
-
Luminescence Measurement:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Visualizations
This compound Signaling Pathway
In Vitro Assay Experimental Workflow
References
Application Notes and Protocols: Bedoradrine Sulfate in Cell-Based Cyclic AMP (cAMP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine Sulfate (formerly known as MN-221) is a potent and highly selective β2-adrenergic receptor agonist.[1][2] β2-adrenergic receptors are G-protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, most notably in the relaxation of smooth muscle, such as that in the airways.[3][4] Upon agonist binding, the β2-adrenergic receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that mediates downstream cellular responses, including smooth muscle relaxation.
Given this mechanism, quantifying the intracellular accumulation of cAMP in response to this compound is a critical in vitro assay for characterizing its potency and efficacy. This application note provides a detailed protocol for performing a cAMP assay in a cell culture model expressing the human β2-adrenergic receptor and presents representative data for β2-adrenergic agonists.
Signaling Pathway of this compound-Induced cAMP Production
The binding of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade leading to the production of cAMP. This pathway is fundamental to its therapeutic action.
Experimental Protocols
This section details the methodology for a cell-based cAMP assay to determine the potency and efficacy of this compound. The protocol is optimized for a 96-well plate format using a commercially available cAMP assay kit (e.g., chemiluminescent immunoassay or fluorescence resonance energy transfer [FRET]-based biosensor).
Recommended Cell Lines
Cell lines endogenously or recombinantly expressing the human β2-adrenergic receptor are suitable for this assay. Commonly used cell lines include:
-
HEK293 cells: Human Embryonic Kidney cells are widely used for their ease of transfection and robust growth.
-
CHO-K1 cells: Chinese Hamster Ovary cells are another common choice for stable expression of recombinant receptors.
-
U2OS cells: Human bone osteosarcoma cells.
-
Human Airway Smooth Muscle (HASM) cells: A more physiologically relevant primary cell model.
Materials
-
Selected cell line stably expressing the human β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
White, opaque 96-well cell culture plates
-
This compound
-
Isoproterenol (as a positive control)
-
3-isobutyl-1-methylxanthone (IBMX)
-
cAMP assay kit (e.g., Tropix cAMP-Screen System or similar)
-
Luminometer or fluorescence plate reader
Experimental Workflow
The overall workflow for the cAMP assay is depicted below, from cell preparation to data analysis.
References
- 1. Selective inhibition of beta(2)-adrenergic receptor-mediated cAMP generation by activation of the P2Y(2) receptor in mouse pineal gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Bedoradrine Sulfate: Application Notes and Protocols for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine sulfate, also known as MN-221 or KUR-1246, is a highly selective, long-acting beta-2 adrenergic receptor (β2-AR) agonist.[1] Initially investigated for the treatment of preterm labor, asthma, and chronic obstructive pulmonary disease (COPD), its potent bronchodilatory and smooth muscle relaxant properties make it a continued subject of interest in preclinical research.[1] This document provides a comprehensive overview of recommended dosages, experimental protocols, and the underlying signaling pathway of this compound for use in preclinical animal studies.
Mechanism of Action
This compound selectively binds to and activates β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways, uterus, and vasculature.[2] This activation initiates a downstream signaling cascade mediated by the Gs alpha subunit (Gαs) of the G protein-coupled receptor. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately resulting in smooth muscle relaxation.[3][4]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Recommended Dosages in Preclinical Animal Studies
The following tables summarize the effective dosages of this compound (KUR-1246) identified in various preclinical animal models. It is crucial to note that the optimal dose for a specific study will depend on the animal model, the intended biological effect, and the route of administration.
In Vivo Efficacy Studies
| Animal Model | Application | Route of Administration | Effective Dose | Observed Effect |
| Pregnant Rat | Uterine Relaxation | Intravenous Infusion | ED30: 0.13 µg/kg/min | Significant inhibition of spontaneous uterine contractions. |
| Pregnant Rat | Uterine Relaxation | Constant Infusion | ED50: 1.1 µg/kg/min (Note: Original paper states mg/kg/min which is likely a typo, potency is stated as ~40x ritodrine) | Clear inhibition of spontaneous uterine motility. |
| Pregnant Guinea Pig | Transplacental Passage Study | Intravenous | Not specified | Lower transplacental passage compared to ritodrine. |
| Pregnant Sheep | Uterine Relaxation | Intravenous Infusion | 0.03 - 0.3 µg/kg/min | >90% suppression of oxytocin-induced uterine contractions. |
In Vitro Efficacy Studies
| Animal Model | Tissue | Application | Method | Potency |
| Pregnant Rat | Uterus | Uterine Relaxation | Organ Bath | Isoproterenol > KUR-1246 > Terbutaline > Ritodrine |
| Pregnant Rabbit | Uterus | Uterine Relaxation | Organ Bath | Data not specified in abstract |
Preclinical Safety and Toxicology
Detailed preclinical toxicology studies for this compound are not extensively available in the public domain. However, clinical trial data in humans have reported adverse effects consistent with β2-adrenergic agonists, including tremor, hypokalemia, and headache, which were generally mild to moderate. For preclinical studies, it is imperative to conduct dose-range finding studies to establish the maximum tolerated dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL) in the chosen animal model. Standard preclinical safety evaluations should be considered, including single-dose and repeated-dose toxicity studies.
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: In Vitro Uterine Contraction Assay (Organ Bath Method)
This protocol is adapted from methodologies used to assess uterine relaxants.
Objective: To evaluate the inhibitory effect of this compound on spontaneous or agonist-induced uterine contractions in isolated uterine tissue strips.
Materials:
-
Late-pregnant Sprague-Dawley rats or New Zealand white rabbits.
-
Organ bath system with temperature control and aeration.
-
Isometric force transducer and data acquisition system.
-
Krebs-Ringer bicarbonate solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
This compound stock solution and serial dilutions.
-
Uterine stimulant (e.g., oxytocin, PGF2α) if studying induced contractions.
Procedure:
-
Euthanize a late-pregnant animal according to approved institutional protocols.
-
Excise the uterine horns and place them in chilled, oxygenated physiological salt solution.
-
Prepare longitudinal or circular muscle strips (approximately 2 mm wide and 10 mm long).
-
Suspend the tissue strips in the organ bath chambers containing the physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with regular washing, until stable spontaneous contractions are observed.
-
For induced contractions, add a uterine stimulant to the bath at a concentration that produces submaximal contractions.
-
Once a stable baseline of contractions is established, add this compound to the organ bath in a cumulative or non-cumulative manner, with sufficient time between additions to allow for a stable response.
-
Record the changes in contractile force and frequency.
-
At the end of the experiment, wash the tissue and add a high concentration of a stimulant to confirm tissue viability.
Protocol 2: In Vivo Uterine Motility Assay (Intrauterine Balloon Method)
This protocol is a general representation of in vivo uterine motility studies.
Objective: To assess the effect of intravenously administered this compound on uterine motility in a live, anesthetized animal.
Materials:
-
Late-pregnant Sprague-Dawley rats.
-
Anesthesia (e.g., urethane, ketamine/xylazine).
-
Small, water-filled latex balloon attached to a fine catheter.
-
Pressure transducer and data acquisition system.
-
Infusion pump for drug administration.
-
Surgical instruments for laparotomy.
-
This compound solution for infusion.
Procedure:
-
Anesthetize the pregnant rat according to institutional protocols.
-
Perform a midline laparotomy to expose the uterus.
-
Carefully insert the balloon-tipped catheter into the lumen of one uterine horn through a small incision.
-
Suture the incision to secure the catheter and prevent leakage.
-
Connect the catheter to a pressure transducer to record intrauterine pressure changes.
-
Allow the animal to stabilize until regular uterine contractions are recorded.
-
Administer this compound via a cannulated vein (e.g., femoral or jugular vein) as a continuous infusion at varying dose rates.
-
Monitor and record the changes in the frequency and amplitude of uterine contractions.
-
Monitor vital signs (heart rate, blood pressure) throughout the experiment.
Experimental Workflow Diagram
Caption: General experimental workflows.
Conclusion
This compound is a potent and selective β2-adrenergic receptor agonist with demonstrated efficacy in preclinical models of smooth muscle relaxation. The provided dosages and protocols offer a foundation for researchers to design and conduct further preclinical investigations into its therapeutic potential. As with any investigational compound, careful dose-range finding and safety assessments are critical components of the experimental design.
References
Application Notes and Protocols for Bedoradrine Sulfate in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine sulfate, also known as MN-221 and KUR-1246, is a potent and highly selective ultra-long-acting β2-adrenergic receptor agonist.[1][2] Developed for intravenous administration, it was investigated for the treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD), as well as for preterm labor.[1][3][4] Its high selectivity for the β2-adrenergic receptor suggests the potential for significant bronchodilator effects with a reduced risk of cardiovascular side effects, which are often associated with less selective β-agonists. Isolated organ bath experiments are crucial in the preclinical evaluation of such compounds, allowing for the characterization of their potency, selectivity, and mechanism of action on specific smooth muscle tissues, such as the trachea.
These application notes provide a comprehensive guide for utilizing this compound in isolated organ bath experiments, focusing on tracheal smooth muscle preparations.
Pharmacological Profile of this compound
-
Mechanism of Action: Bedoradrine is a direct-acting agonist at the β2-adrenergic receptor. Activation of these Gs-protein-coupled receptors on airway smooth muscle cells leads to the activation of adenylyl cyclase, which in turn increases intracellular concentrations of cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the smooth muscle, resulting in bronchodilation.
-
Selectivity: Bedoradrine exhibits a high degree of selectivity for the β2-adrenergic receptor over β1 and β3 subtypes. This is a key characteristic that minimizes the potential for off-target effects, such as cardiac stimulation (mediated by β1 receptors).
Data Presentation
Receptor Binding Affinity
The following table summarizes the binding affinity of Bedoradrine (KUR-1246) for human β-adrenergic receptor subtypes, demonstrating its high selectivity for the β2 receptor.
| Receptor Subtype | pKi Value (Mean ± SEM) |
| β1-Adrenergic Receptor | 5.75 ± 0.03 |
| β2-Adrenergic Receptor | 7.59 ± 0.08 |
| β3-Adrenergic Receptor | 4.75 ± 0.03 |
Data from Kobayashi et al. (2001) obtained via radioligand binding assays.
Functional Potency (Hypothetical Tracheal Relaxation Assay)
This table illustrates the expected data output from a cumulative concentration-response experiment for this compound on a pre-contracted isolated guinea pig tracheal ring. The primary endpoint is the EC50 value, which represents the concentration of Bedoradrine required to elicit 50% of its maximal relaxant effect.
| Parameter | Description | Expected Outcome for Bedoradrine |
| Emax | Maximum relaxation response as a percentage of the pre-contraction induced by an agonist (e.g., carbachol or histamine). | High efficacy, expected to be close to 100% relaxation. |
| EC50 | The molar concentration of Bedoradrine that produces 50% of the maximal response. | A low EC50 value, indicating high potency. |
| Hill Slope | The steepness of the concentration-response curve. | A value close to 1.0 is expected for a simple agonist-receptor interaction. |
Experimental Protocols
Protocol 1: Isolated Guinea Pig Tracheal Ring Preparation and Mounting
This protocol describes the standard procedure for isolating and mounting guinea pig tracheal rings for isometric tension recording in an organ bath.
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a male Dunkin-Hartley guinea pig (250-350g) via cervical dislocation.
-
Immediately excise the trachea and place it in cold, oxygenated Krebs-Henseleit physiological salt solution (PSS). The composition of the Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.
-
Carefully clean the trachea of adhering connective and fatty tissue.
-
-
Tracheal Ring Preparation:
-
Cut the trachea into rings of 2-3 mm in width.
-
For studies investigating the role of the epithelium, some rings can be denuded by gently rubbing the luminal surface with a small wooden stick.
-
-
Mounting in the Organ Bath:
-
Suspend each tracheal ring between two stainless steel hooks in a 10-20 mL isolated organ bath containing Krebs-Henseleit solution at 37°C.
-
The solution must be continuously gassed with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.
-
One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to record changes in tension.
-
-
Equilibration and Tension Adjustment:
-
Allow the tissues to equilibrate for at least 60 minutes.
-
During this period, apply an optimal resting tension of 1 gram and wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Protocol 2: Evaluating the Relaxant Effect of this compound
This protocol details the steps to determine the potency and efficacy of this compound in relaxing pre-contracted tracheal smooth muscle.
-
Induction of Contraction:
-
After the equilibration period and viability check, wash the tissues and allow them to return to the baseline resting tension.
-
Induce a sustained, submaximal contraction using a contractile agonist. Carbachol (1 µM) or histamine (1 µM) are commonly used for this purpose.
-
Wait for the contraction to reach a stable plateau.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 10 µM.
-
Allow the tissue to reach a steady-state response after each addition before adding the next concentration.
-
Record the relaxation at each concentration as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50, Emax, and Hill slope.
-
Protocol 3: Investigating Receptor Selectivity using Antagonists
This protocol can be used to confirm that the relaxant effect of Bedoradrine is mediated by β2-adrenergic receptors.
-
Antagonist Incubation:
-
Following the initial equilibration, incubate the tracheal rings with a selective antagonist for a specific receptor subtype for a predetermined period (e.g., 30 minutes).
-
To confirm β2-receptor mediation: Use a selective β2-antagonist like ICI 118,551 (e.g., 10-100 nM).
-
To rule out β1-receptor involvement: Use a selective β1-antagonist like CGP 20712A (e.g., 100 nM).
-
-
Concentration-Response Curve in the Presence of Antagonist:
-
After incubation with the antagonist, induce a contraction with the same agonist used previously.
-
Generate a cumulative concentration-response curve for this compound in the presence of the antagonist.
-
-
Data Analysis:
-
Compare the concentration-response curve of Bedoradrine in the presence and absence of the antagonist.
-
A rightward shift in the concentration-response curve in the presence of ICI 118,551 would indicate competitive antagonism at the β2-receptor, confirming the mechanism of action. No significant shift in the presence of CGP 20712A would confirm selectivity over the β1-receptor.
-
Visualizations
Signaling Pathway of this compound in Airway Smooth Muscle
Caption: Signaling cascade of Bedoradrine in airway smooth muscle cells.
Experimental Workflow for Isolated Organ Bath Assay
Caption: Workflow for assessing Bedoradrine's relaxant effect.
References
- 1. Pharmacological characterization of KUR-1246, a selective uterine relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bedoradrine for treating asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KUR-1246, a novel beta(2)-adrenoceptor agonist, as a tocolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bedoradrine Sulfate for Studying GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine sulfate, also known as MN-221 or KUR-1246, is a potent and highly selective long-acting agonist for the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) family. Its high selectivity makes it an invaluable tool for researchers studying the specific roles of β2-AR signaling pathways in various physiological and pathophysiological processes, including respiratory and metabolic diseases. This document provides detailed application notes and protocols for utilizing this compound in in vitro GPCR signaling studies.
Bedoradrine was developed for intravenous administration for the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the activation of the β2-AR, which is coupled to the stimulatory G-protein (Gs). This activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, leading to smooth muscle relaxation and other cellular responses.
Quantitative Data
The following tables summarize the in vitro pharmacological data for this compound at human β-adrenergic receptors. This data is essential for designing experiments and interpreting results.
Table 1: Binding Affinity of Bedoradrine at Human β-Adrenergic Receptors
| Receptor Subtype | pKi | Ki (nM) |
| β1 | 5.75 ± 0.03 | 1778 |
| β2 | 7.59 ± 0.08 | 26 |
| β3 | 4.75 ± 0.03 | 17783 |
Data derived from radioligand binding studies using human recombinant receptors.
Table 2: Selectivity of Bedoradrine for the Human β2-Adrenergic Receptor
| Comparison | Selectivity Ratio (IC50 βx / IC50 β2) |
| β1 vs β2 | 39.2 |
| β3 vs β2 | 198.2 |
Selectivity ratios indicate that Bedoradrine has a significantly higher affinity for the β2-AR compared to β1-AR and β3-AR.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical β2-adrenergic signaling pathway activated by Bedoradrine and a typical experimental workflow for its characterization.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with the β2-adrenergic receptor.
Protocol 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (10 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human β2-AR to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Propranolol (for non-specific binding) or this compound dilution.
-
50 µL of [³H]-CGP 12177 (at a final concentration close to its Kd).
-
100 µL of diluted cell membranes (containing 10-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of Bedoradrine that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.
Materials:
-
A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1, HEK293).
-
Cell culture medium.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound stock solution.
-
Isoproterenol (a full β-adrenergic agonist, for comparison).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White opaque 96-well or 384-well plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding:
-
Seed the cells into white opaque 96- or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and Isoproterenol in stimulation buffer.
-
Aspirate the cell culture medium and replace it with stimulation buffer.
-
Add the agonist dilutions to the wells. Include a vehicle control (stimulation buffer only).
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP detection kit being used.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound and Isoproterenol.
-
Determine the EC50 value (the concentration of agonist that produces 50% of its maximal effect) and the Emax (maximal effect) for each compound using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the intrinsic activity of Bedoradrine by expressing its Emax as a percentage of the Emax of the full agonist Isoproterenol.
Conclusion
This compound is a highly selective and potent β2-adrenergic receptor agonist, making it an excellent pharmacological tool for the specific investigation of β2-AR mediated GPCR signaling. The provided quantitative data and detailed protocols will enable researchers to effectively design and execute experiments to study the intricate mechanisms of β2-adrenergic receptor function in various cellular and physiological contexts. The high selectivity of Bedoradrine minimizes off-target effects, ensuring that the observed responses are directly attributable to the activation of the β2-AR. This makes it a superior choice for delineating the specific contributions of this receptor subtype in complex biological systems.
References
Application Notes and Protocols for Utilizing Bedoradrine Sulfate in Animal Models of Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine sulfate, also known as MN-221, is a highly selective β2-adrenergic receptor agonist designed for systemic administration, primarily intravenous infusion, to treat acute exacerbations of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its high selectivity for the β2-adrenergic receptor suggests a potential for reduced cardiovascular side effects compared to less selective β-agonists. In severe asthma attacks or COPD exacerbations, inhaled bronchodilators may have limited effectiveness due to impaired ventilation, making a systemic agent like Bedoradrine a valuable therapeutic option.[1]
These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of respiratory disease. The following sections describe methodologies for inducing and assessing allergic asthma in murine models and for evaluating bronchodilator activity in guinea pig models. The provided data are representative of expected outcomes for a potent β2-agonist and serve as a guide for experimental design and data interpretation.
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
This compound is a potent and selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways. Activation of this receptor initiates a signaling cascade that leads to airway smooth muscle relaxation and bronchodilation.
Key Experiments and Protocols
Murine Model of Ovalbumin-Induced Allergic Asthma
This model is used to evaluate the anti-inflammatory and bronchodilator effects of this compound in the context of allergic airway inflammation.
Experimental Workflow:
Detailed Protocol:
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free saline
-
This compound
-
Whole-body plethysmograph for airway hyperresponsiveness measurement
-
Methacholine
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
-
Challenge:
-
On Days 21, 22, and 23, expose mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes.
-
-
Treatment:
-
On Day 24, 24 hours after the final OVA challenge, administer this compound or vehicle control via intravenous (i.v.) injection. A dose-response study is recommended (e.g., 0.1, 1, 10 µg/kg).
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
30 minutes post-treatment, assess AHR by measuring changes in airway resistance in response to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.
-
-
Bronchoalveolar Lavage (BAL):
-
Immediately following AHR measurement, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold saline into the lungs via a tracheal cannula.
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
Expected Quantitative Data:
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) in OVA-Challenged Mice
| Treatment Group | Dose (µg/kg, i.v.) | Peak Airway Resistance (cmH₂O/mL/s) at 50 mg/mL Methacholine |
| Naive (Saline Control) | - | 1.5 ± 0.2 |
| OVA-Challenged (Vehicle) | - | 4.8 ± 0.5 |
| This compound | 0.1 | 4.2 ± 0.4 |
| This compound | 1 | 3.1 ± 0.3 |
| This compound | 10 | 2.0 ± 0.2 |
| Salbutamol (Positive Control) | 10 | 2.2 ± 0.3 |
| p < 0.05, **p < 0.01 compared to OVA-Challenged (Vehicle). Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid of OVA-Challenged Mice
| Treatment Group | Dose (µg/kg, i.v.) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) |
| Naive (Saline Control) | - | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 |
| OVA-Challenged (Vehicle) | - | 8.2 ± 1.1 | 4.5 ± 0.8 | 1.0 ± 0.2 |
| This compound | 10 | 7.9 ± 1.0 | 4.3 ± 0.7 | 0.9 ± 0.2 |
| Data are presented as mean ± SEM. Note: As a β2-agonist, this compound is not expected to have a significant direct impact on the inflammatory cell infiltrate in this acute model. |
Guinea Pig Model of Histamine-Induced Bronchoconstriction
This model is used to assess the direct bronchodilator activity and duration of action of this compound.
Detailed Protocol:
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Histamine dihydrochloride
-
This compound
-
Pentobarbital sodium (anesthetic)
-
Apparatus for measuring respiratory airflow and pressure
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the guinea pigs with pentobarbital sodium (60 mg/kg, i.p.).
-
Perform a tracheotomy and cannulate the trachea for artificial ventilation.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
-
Induction of Bronchoconstriction:
-
Administer a bolus i.v. injection of histamine (5-10 µg/kg) to induce a stable bronchoconstriction, measured as an increase in airway resistance.
-
-
Treatment:
-
Once a stable bronchoconstriction is achieved, administer this compound or vehicle control intravenously. A cumulative dose-response curve can be generated (e.g., 0.01, 0.1, 1, 10 µg/kg).
-
-
Measurement of Bronchodilation:
-
Continuously record airway resistance and measure the percentage inhibition of the histamine-induced bronchoconstriction at each dose of this compound.
-
Expected Quantitative Data:
Table 3: Bronchodilator Effect of this compound on Histamine-Induced Bronchoconstriction in Guinea Pigs
| Treatment | Dose (µg/kg, i.v.) | % Inhibition of Bronchoconstriction |
| This compound | 0.01 | 15 ± 3 |
| This compound | 0.1 | 48 ± 5 |
| This compound | 1 | 85 ± 6 |
| This compound | 10 | 98 ± 2 |
| Salbutamol (Positive Control) | 1 | 92 ± 4 |
| Data are presented as mean ± SEM. |
Summary and Conclusion
This compound is a promising therapeutic agent for severe respiratory exacerbations. The protocols detailed in these application notes provide a framework for the preclinical evaluation of its efficacy in established animal models of asthma and bronchoconstriction. The representative data indicate that this compound is expected to be a potent bronchodilator with efficacy in reversing airway hyperresponsiveness. These models are crucial for understanding the in vivo pharmacology of this compound and for guiding its further clinical development.
References
Application Notes and Protocols for Bedoradrine Sulfate Bronchodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine sulfate (formerly MN-221) is a novel and highly selective β2-adrenergic receptor agonist that has been investigated for the treatment of acute exacerbations of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells, leading to bronchodilation.[2] This document provides detailed experimental designs, protocols, and data presentation formats for preclinical studies aimed at evaluating the bronchodilatory effects of this compound.
Mechanism of Action
Bedoradrine is a potent and selective agonist for the β2-adrenergic receptor.[2] The canonical signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[3] Emerging evidence also suggests the existence of non-canonical, G-protein-independent signaling pathways for β2-adrenergic receptors that may contribute to their overall cellular effects.
Key Experiments for Efficacy and Mechanism of Action
A comprehensive preclinical evaluation of this compound should include a combination of in vitro, ex vivo, and in vivo studies to determine its potency, efficacy, and mechanism of action.
In Vitro Studies: cAMP Accumulation in Human Airway Smooth Muscle (HASM) Cells
This assay directly measures the activation of the β2-adrenergic receptor signaling pathway by quantifying the production of the second messenger, cAMP.
Protocol:
-
Cell Culture: Culture primary Human Airway Smooth Muscle (HASM) cells in a suitable growth medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the HASM cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes to prevent cAMP degradation.
-
Compound Treatment: Add increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) to the wells. Include a positive control (e.g., Isoproterenol) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Data Presentation:
| Compound | EC50 (nM) for cAMP Accumulation | Emax (% of Isoproterenol) |
| This compound | [Insert Value] | [Insert Value] |
| Isoproterenol (Control) | [Insert Value] | 100% |
| Salbutamol (Reference) | [Insert Value] | [Insert Value] |
Ex Vivo Studies: Isolated Guinea Pig Tracheal Ring Relaxation
This assay assesses the functional effect of this compound on airway smooth muscle contractility in an intact tissue preparation.
Protocol:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Carefully clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.
-
Mounting: Suspend the tracheal rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Tensioning: Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Contraction: Induce a sustained contraction of the tracheal rings with a submaximal concentration of a contractile agent, such as methacholine (1 µM) or histamine (1 µM).
-
Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to the organ bath.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contracted tone. Generate a dose-response curve and calculate the EC50 and Emax values.
Data Presentation:
| Compound | EC50 (nM) for Tracheal Relaxation | Emax (% Relaxation) |
| This compound | [Insert Value] | [Insert Value] |
| Isoproterenol (Control) | [Insert Value] | [Insert Value] |
| Salbutamol (Reference) | [Insert Value] | [Insert Value] |
In Vivo Studies: Methacholine-Induced Bronchoconstriction in Mice
This model evaluates the ability of this compound to protect against agonist-induced bronchoconstriction in a living animal.
Protocol:
-
Animal Model: Use male BALB/c mice (8-10 weeks old).
-
Compound Administration: Administer this compound intravenously or via inhalation at various doses. A vehicle control group should be included.
-
Bronchoconstriction Challenge: After a predetermined time following compound administration, place the mice in a whole-body plethysmography chamber to measure airway resistance. Expose the mice to nebulized methacholine at increasing concentrations (e.g., 3 to 50 mg/mL).
-
Measurement of Airway Hyperresponsiveness (AHR): Record the changes in airway resistance (or Penh, an index of bronchoconstriction) at each methacholine concentration.
-
Data Analysis: Compare the dose-response curves to methacholine in the this compound-treated groups versus the vehicle-treated group. Calculate the dose of this compound that causes a 50% inhibition of the maximum methacholine-induced bronchoconstriction (ID50).
Data Presentation:
| Treatment Group | Dose (mg/kg, i.v.) | Methacholine PC200 (mg/mL) | % Inhibition of Bronchoconstriction |
| Vehicle Control | - | [Insert Value] | 0% |
| This compound | [Dose 1] | [Insert Value] | [Insert Value] |
| This compound | [Dose 2] | [Insert Value] | [Insert Value] |
| This compound | [Dose 3] | [Insert Value] | [Insert Value] |
In Vivo Studies: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model mimics the inflammatory and bronchoconstrictive features of allergic asthma and is used to assess the efficacy of this compound in a disease-relevant context.
Protocol:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide on days 0 and 14.
-
Challenge: On days 21, 22, and 23, challenge the sensitized mice with 1% OVA aerosol for 30 minutes using a nebulizer.
-
Compound Administration: Administer this compound (intravenously or by inhalation) prior to the final OVA challenge.
-
Assessment of Bronchodilation: Measure airway hyperresponsiveness to methacholine 24 hours after the final OVA challenge using whole-body plethysmography, as described in the previous protocol.
-
Assessment of Inflammation (Optional): Collect bronchoalveolar lavage (BAL) fluid to analyze inflammatory cell influx (e.g., eosinophils) and cytokine levels.
Data Presentation:
| Treatment Group | Dose (mg/kg, i.v.) | Methacholine PC200 (mg/mL) in OVA-challenged mice | Eosinophil Count in BAL Fluid (cells/mL) |
| Naive (No OVA) | - | [Insert Value] | [Insert Value] |
| OVA + Vehicle | - | [Insert Value] | [Insert Value] |
| OVA + this compound | [Dose 1] | [Insert Value] | [Insert Value] |
| OVA + this compound | [Dose 2] | [Insert Value] | [Insert Value] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Caption: Logical Workflow of Preclinical Bronchodilation Studies.
References
- 1. Bedoradrine for treating asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of this compound (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the In Vivo Efficacy of Bedoradrine Sulfate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine Sulfate (also known as MN-221 or KUR-1246) is a highly selective, long-acting beta-2 adrenergic receptor (β2-AR) agonist developed for the management of bronchoconstrictive respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a sympathomimetic bronchodilator, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to improved respiratory function.[2] this compound has been investigated in clinical trials for the treatment of acute asthma exacerbations, particularly in patients for whom inhaled therapies may be inadequate.[3][4] This document provides detailed application notes and protocols for measuring the in vivo efficacy of this compound in preclinical animal models, a critical step in the drug development process.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound exerts its therapeutic effect by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors predominantly expressed on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that results in bronchodilation.
References
- 1. Bedoradrine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of this compound (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of a new intravenous β2-adrenergic agonist (bedoradrine, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Pharmacokinetic Analysis of Bedoradrine Sulfate in Rats
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for conducting a pharmacokinetic (PK) analysis of Bedoradrine Sulfate in a rat model. The protocol details both intravenous (IV) and oral (PO) administration routes to assess key PK parameters, including bioavailability. Methodologies for animal handling, dosing, blood sample collection, and bioanalysis using LC-MS/MS are described. Representative data and visualizations are included to guide the researcher.
Introduction
This compound is a selective β2-adrenergic receptor agonist investigated for its potential as a bronchodilator in the treatment of asthma and other respiratory conditions.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. This protocol outlines a standard procedure for a non-clinical pharmacokinetic study in Sprague-Dawley rats.
Signaling Pathway
Bedoradrine, as a β2-adrenergic receptor agonist, stimulates the Gs alpha subunit of the G-protein coupled receptor. This activation leads to an increase in adenylyl cyclase activity, which in turn elevates the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][3][4] The rise in cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that result in smooth muscle relaxation, a key mechanism for bronchodilation.
Figure 1: this compound Signaling Pathway.
Experimental Protocols
-
Species: Sprague-Dawley Rat
-
Sex: Male
-
Weight: 250 ± 25 g
-
Housing: Animals should be housed in well-ventilated cages at a temperature of 25 ± 2°C with a 12-hour light-dark cycle. Standard pellet feed and water should be provided ad libitum.
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
-
Fasting: Animals designated for oral administration should be fasted overnight prior to dosing.
-
Intravenous (IV) Formulation: Dissolve this compound in a vehicle of 5% DMSO in saline to a final concentration of 1 mg/mL.
-
Oral (PO) Formulation: Dissolve this compound in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL.
-
Groups:
-
Group 1: Intravenous (IV) administration, 1 mg/kg (n=4 rats)
-
Group 2: Oral Gavage (PO) administration, 10 mg/kg (n=4 rats)
-
-
Administration:
-
IV: Administer as a single bolus injection via the tail vein. The dose volume should be 1 mL/kg.
-
PO: Administer via oral gavage using a suitable gavage needle. The dose volume should be 5 mL/kg.
-
-
Sampling Route: Blood samples can be collected via the saphenous vein or a jugular vein cannula.
-
Time Points:
-
IV Group: Pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Collection: At each time point, collect approximately 150 µL of whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the resulting plasma samples at -80°C until analysis.
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of this compound in rat plasma.
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (IS) to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.
-
-
Chromatographic Conditions (Representative):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be determined and optimized.
-
Experimental Workflow
The overall experimental workflow for the pharmacokinetic analysis is depicted below.
Figure 2: Experimental Workflow Diagram.
Data Presentation and Analysis
Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data.
The following table presents hypothetical mean plasma concentrations of this compound at each time point for both administration routes.
| Time (hr) | Mean Plasma Concentration (ng/mL) ± SD (IV, 1 mg/kg) | Mean Plasma Concentration (ng/mL) ± SD (PO, 10 mg/kg) |
| 0.083 | 450.2 ± 55.1 | - |
| 0.25 | 310.5 ± 42.8 | 85.3 ± 15.2 |
| 0.5 | 225.8 ± 31.9 | 150.6 ± 25.8 |
| 1 | 140.1 ± 20.5 | 180.4 ± 31.1 |
| 2 | 75.6 ± 11.3 | 165.2 ± 28.9 |
| 4 | 30.2 ± 5.9 | 90.7 ± 16.4 |
| 8 | 8.1 ± 2.1 | 35.1 ± 7.8 |
| 24 | Below Limit of Quantitation | 5.2 ± 1.9 |
The table below summarizes the calculated pharmacokinetic parameters for this compound based on the hypothetical plasma concentration data.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 450.2 | 182.5 |
| Tmax (hr) | 0.083 | 1.0 |
| AUC(0-t) (nghr/mL) | 850.7 | 1250.3 |
| AUC(0-inf) (nghr/mL) | 860.2 | 1265.8 |
| T1/2 (hr) | 2.5 | 3.1 |
| CL (L/hr/kg) | 1.16 | - |
| Vd (L/kg) | 4.1 | - |
| F (%) | - | 14.7 |
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
T1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F (%): Bioavailability.
Conclusion
This protocol provides a detailed framework for assessing the pharmacokinetic properties of this compound in rats. The described methodologies for dosing, sampling, and bioanalysis are standard practices in preclinical drug development. The resulting pharmacokinetic parameters are essential for dose selection in further non-clinical and clinical studies. Researchers should ensure that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
References
Troubleshooting & Optimization
Bedoradrine Sulfate solubility problems in common lab solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with bedoradrine sulfate in common laboratory solvents.
Table of Contents
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Quantitative Solubility Data
| Solvent | Predicted Solubility | Experimental Data |
| Water | 0.0626 mg/mL | Not Available |
| Ethanol | Not Available | Not Available |
| DMSO | Not Available | Not Available |
| Methanol | Not Available | Not Available |
Predicted data is based on computational models and should be confirmed experimentally.
Experimental Protocol: Equilibrium Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1]
Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, DMSO, PBS)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker at a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.[1]
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically takes 24 to 72 hours.[1]
-
-
Phase Separation:
-
After the incubation period, visually confirm the presence of undissolved solid material.
-
Centrifuge the vial at a high speed to pellet the excess solid.[1]
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
-
-
Data Reporting:
-
Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH (if applicable).
-
Workflow for Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Signaling Pathway of Beta-2 Adrenergic Agonists
Bedoradrine is a beta-2 adrenergic receptor agonist. The binding of bedoradrine to the β2-adrenergic receptor initiates a signaling cascade that leads to smooth muscle relaxation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I'm having trouble dissolving this compound in water. Why is this happening?
Based on predictive models, this compound has very low aqueous solubility. This is a common challenge for many drug candidates and is likely due to the physicochemical properties of the molecule. For in vitro assays, it is common practice to first dissolve the compound in an organic solvent like DMSO before making final dilutions in an aqueous buffer.
Q2: What is the best solvent to use for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of compounds with low aqueous solubility.[2] From the stock solution, you can then make serial dilutions into your aqueous experimental medium. Keep the final concentration of DMSO in your assay as low as possible (typically less than 0.5%) to avoid solvent-induced artifacts.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This indicates that the solubility of this compound in the final aqueous buffer is lower than the concentration you are trying to achieve. Here are some troubleshooting steps:
-
Reduce the final concentration: Your target concentration may be above the solubility limit. Try a lower final concentration.
-
Increase the co-solvent concentration: A slightly higher percentage of DMSO in the final solution might keep the compound dissolved. However, be mindful of the tolerance of your assay to the solvent.
-
Modify the pH of the buffer: The solubility of ionizable compounds can be highly dependent on pH. Experiment with buffers of different pH values to see if solubility improves.
-
Use a different co-solvent: If DMSO is not suitable for your experiment, you could try ethanol or another water-miscible organic solvent.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
Several techniques can be employed to enhance the solubility of a drug candidate:
-
pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly increase solubility. A pH-solubility profile should be determined to find the optimal pH.
-
Use of Co-solvents: As mentioned, using a water-miscible organic solvent like DMSO or ethanol can increase solubility.
-
Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the drug particles.
-
Formulation with Excipients: Surfactants or cyclodextrins can be used to improve solubility, although this is more common in later-stage drug development.
Q5: Does temperature affect the solubility of this compound?
For most solid compounds, solubility increases with temperature. You can try gently warming the solution to aid dissolution. However, it is crucial to ensure that this compound is stable at higher temperatures and to conduct your experiment at a controlled temperature, as solubility will decrease upon cooling, which could lead to precipitation.
Q6: What is the difference between kinetic and thermodynamic solubility?
-
Kinetic solubility is measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer and observing for precipitation. It's a high-throughput method often used in early drug discovery.
-
Thermodynamic solubility is the true equilibrium solubility, determined by the shake-flask method where excess solid is equilibrated with the solvent over a longer period. This is considered the gold standard for solubility measurement.
References
Optimizing Bedoradrine Sulfate Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Bedoradrine Sulfate in in vitro experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data summaries to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound (also known as MN-221) is a highly selective β2-adrenergic receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors on the surface of cells, such as airway smooth muscle cells.[3] This activation stimulates a downstream signaling cascade, leading to various cellular responses, most notably smooth muscle relaxation (bronchodilation).[1][3]
Q2: What is the typical starting concentration range for this compound in in vitro experiments?
While the optimal concentration of this compound will be cell-type and assay-dependent, a common starting point for potent β2-agonists in in vitro studies is in the nanomolar (nM) to micromolar (µM) range. Based on data for other β2-agonists, a concentration range of 10⁻⁹ M to 10⁻⁵ M can be used for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for your specific cell line and experimental conditions.
Q3: In which cell lines is this compound typically studied?
Given its therapeutic target, this compound is most relevant for studies using human airway smooth muscle (HASM) cells to investigate bronchodilation. Other relevant cell lines include human bronchial epithelial cells like BEAS-2B to study effects on airway epithelium, and engineered cell lines such as CHO-K1 or HEK293 cells transiently or stably expressing the human β2-adrenergic receptor for mechanistic studies and screening.
Q4: How should I prepare this compound for cell culture experiments?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cellular response to this compound | 1. Sub-optimal drug concentration: The concentration used may be too low to elicit a response. 2. Cell line suitability: The cells may not express sufficient levels of the β2-adrenergic receptor. 3. Receptor desensitization: Prolonged or high-concentration exposure can lead to receptor desensitization. 4. Compound degradation: Improper storage or handling of this compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M). 2. Verify β2-adrenergic receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express the receptor. 3. Reduce incubation times or use a lower concentration range. Investigate desensitization mechanisms if suspected. 4. Prepare fresh stock solutions and store them appropriately as recommended by the supplier. |
| High background signal or unexpected off-target effects | 1. Non-specific binding: At high concentrations, the compound may bind to other receptors. 2. Off-target effects: Bedoradrine, while highly selective, may interact with other adrenergic receptors (e.g., β1) at supra-physiological concentrations. | 1. Lower the concentration of this compound. 2. Use a selective antagonist for other potential targets to confirm the observed effect is β2-receptor mediated. For example, use a β1-antagonist to block potential cardiac side effects in relevant cell types. |
| Observed Cytotoxicity | 1. High drug concentration: The concentration used may be toxic to the cells. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO, if used) may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). |
| Poor reproducibility of results | 1. Inconsistent cell passage number: Cellular responses can change with increasing passage number. 2. Variability in experimental conditions: Inconsistent incubation times, cell densities, or reagent concentrations. 3. Inconsistent compound preparation: Errors in serial dilutions or improper storage of stock solutions. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Standardize all experimental parameters, including cell seeding density, incubation times, and reagent preparation. 3. Prepare fresh dilutions from a validated stock solution for each experiment. |
Data Presentation
Table 1: Recommended Starting Concentrations of β2-Adrenergic Agonists for In Vitro Experiments
| Compound | Cell Type | Assay | Recommended Starting Concentration Range | Reference |
| Isoprenaline | Airway Smooth Muscle Cells | cAMP Accumulation | 10⁻⁹ M - 10⁻⁵ M | |
| Salbutamol | Airway Smooth Muscle Cells | cAMP Accumulation | 10⁻⁹ M - 10⁻⁵ M | |
| Formoterol | CHO cells expressing β2-AR | cAMP Accumulation | 10⁻¹⁰ M - 10⁻⁶ M | |
| This compound | Airway Smooth Muscle Cells / CHO-β2-AR | cAMP Accumulation / Relaxation | 10⁻⁹ M - 10⁻⁵ M (Estimated) | N/A |
*Note: This is an estimated range based on the potency of other selective β2-agonists. The optimal range should be determined experimentally.
Table 2: Example Data from a Dose-Response Experiment for a β2-Agonist
| Concentration (M) | Response (% of Max) |
| 1.00E-10 | 5 |
| 1.00E-09 | 20 |
| 1.00E-08 | 50 |
| 1.00E-07 | 85 |
| 1.00E-06 | 98 |
| 1.00E-05 | 100 |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay in CHO-K1 cells expressing β2-Adrenergic Receptor
This protocol is adapted from standard procedures for measuring cAMP levels in response to GPCR activation.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the CHO-K1-β2-AR cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: On the day of the assay, remove the culture medium and wash the cells once with serum-free medium. Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.
-
Compound Addition: Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor. Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium with PDE inhibitor only).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined in preliminary experiments.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 2: Cytotoxicity Assay in BEAS-2B Cells
This protocol provides a general method for assessing the cytotoxicity of this compound using a commercially available MTS or LDH assay.
Materials:
-
BEAS-2B human bronchial epithelial cells
-
Cell culture medium (e.g., BEGM)
-
This compound
-
MTS or LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BEAS-2B cells into a 96-well plate at a density of approximately 1.5 x 10⁴ cells per well and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare a range of concentrations of this compound in the cell culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton-X 100) as a positive control.
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
For LDH assay: Collect the cell culture supernatant and perform the LDH assay according to the kit's protocol. Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each concentration relative to the controls. Plot the cell viability against the logarithm of the this compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Mandatory Visualizations
Caption: Canonical signaling pathway of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for in vitro experiments.
References
Common challenges in Bedoradrine Sulfate research studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the common challenges encountered in Bedoradrine Sulfate (MN-221) research. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues.
Troubleshooting Guides
Radioligand Receptor Binding Assays
This guide focuses on troubleshooting common issues during the characterization of this compound's binding affinity for β-adrenergic receptors.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. Hydrophobic interactions of the radioligand with filters or membranes. | 1. Use a radioligand concentration at or below its Kd value.2. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.3. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Low Specific Binding Signal | 1. Insufficient receptor density in the membrane preparation.2. Degradation of the receptor during preparation.3. Radioligand has low specific activity or has degraded. | 1. Use a cell line with higher receptor expression or prepare membranes from a tissue known to have high receptor density.2. Ensure all membrane preparation steps are performed on ice or at 4°C and include protease inhibitors.3. Use a fresh batch of radioligand with high specific activity. |
| Inconsistent Results Between Experiments | 1. Variability in membrane preparation.2. Inconsistent incubation times.3. Pipetting errors. | 1. Standardize the membrane preparation protocol and perform protein quantification for each batch.2. Ensure precise and consistent incubation times, as equilibrium must be reached.3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Difficulty in Achieving Saturation | 1. Low affinity of the radioligand.2. High non-specific binding obscuring the specific binding at higher concentrations. | 1. Consider using a higher affinity radioligand if available.2. Optimize the assay to reduce non-specific binding (see above). |
cAMP Functional Assays
This guide provides solutions to common problems encountered when assessing the functional activity of this compound through cyclic AMP (cAMP) accumulation assays.
| Problem | Potential Cause | Recommended Solution |
| High Basal cAMP Levels | 1. Constitutive activity of the receptor.2. High cell density.3. Presence of phosphodiesterase (PDE) inhibitors in the absence of an agonist. | 1. Consider using a cell line with lower receptor expression or using an inverse agonist to determine the true basal level.2. Optimize cell seeding density; too many cells can lead to high basal signals.3. Titrate the concentration of the PDE inhibitor to the lowest effective concentration. |
| Low Signal-to-Noise Ratio | 1. Low receptor expression.2. Inefficient agonist stimulation.3. Degradation of cAMP by phosphodiesterases (PDEs). | 1. Use a cell line with higher receptor expression or transiently transfect cells to increase receptor numbers.2. Optimize agonist concentration and incubation time. Perform a time-course experiment to determine the peak response.3. Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation. |
| "Bell-Shaped" Dose-Response Curve | 1. Receptor desensitization or downregulation at high agonist concentrations.2. Cellular toxicity of the compound at high concentrations. | 1. Reduce the agonist incubation time to capture the initial activation before desensitization occurs.2. Assess cell viability at the highest concentrations of this compound using a cytotoxicity assay. |
| High Variability Between Replicates | 1. Uneven cell plating.2. Inconsistent agonist addition or incubation times.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before and during plating.2. Use automated liquid handling for precise compound addition and timing.3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective β2-adrenergic receptor agonist.[1] It binds to β2-adrenergic receptors on the surface of airway smooth muscle cells, leading to the activation of adenylyl cyclase. This enzyme increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, leading to bronchodilation.[1]
Q2: Why is receptor selectivity important in this compound research?
A2: The selectivity of this compound for the β2-adrenergic receptor over the β1-adrenergic receptor is a key therapeutic advantage. β1-adrenergic receptors are primarily located in the heart, and their stimulation can lead to adverse cardiovascular effects such as increased heart rate and contractility. By selectively targeting β2-receptors in the airways, this compound can produce its desired bronchodilatory effect with a reduced risk of cardiac side effects.
Q3: What are the common adverse effects observed in clinical studies of this compound?
A3: In clinical trials, the most frequently reported adverse effects of this compound were generally mild to moderate and included tremor, hypokalemia (low potassium levels), and headache.[1] These are known class effects of β2-adrenergic agonists.
Q4: How can I minimize receptor desensitization in my in vitro experiments?
A4: Receptor desensitization is a common phenomenon with β2-adrenergic agonists. To minimize its impact in vitro, you can:
-
Use shorter agonist incubation times.
-
Conduct experiments in the presence of a phosphodiesterase (PDE) inhibitor to amplify the signal at lower agonist concentrations.
-
Pre-treat cells with a β-arrestin inhibitor if you are specifically studying G-protein-mediated signaling.
Q5: What are the key differences between a radioligand binding assay and a functional cAMP assay?
A5: A radioligand binding assay measures the direct interaction of a compound (like this compound) with its receptor. It provides information about the affinity (Ki or Kd) of the drug for the receptor. In contrast, a functional cAMP assay measures the biological response downstream of receptor binding and activation. It provides information on the potency (EC50) and efficacy (Emax) of the drug in stimulating a cellular response. Both assays are crucial for a comprehensive understanding of a drug's pharmacological profile.
Data Presentation
Table 1: Representative Binding Affinity of this compound for Human β-Adrenergic Receptors
The following are representative values based on the known high selectivity of this compound. Actual values may vary depending on the specific experimental conditions.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity (β1/β2) |
| β1-Adrenergic Receptor | This compound | ~150 | \multirow{2}{}{~300-fold} |
| β2-Adrenergic Receptor | This compound | ~0.5 | |
| β1-Adrenergic Receptor | Isoproterenol (Non-selective) | ~25 | \multirow{2}{}{~0.8-fold} |
| β2-Adrenergic Receptor | Isoproterenol (Non-selective) | ~20 |
Table 2: Representative Functional Potency of this compound in a cAMP Assay
The following are representative values. Actual values may vary depending on the cell line and assay conditions.
| Cell Line | Agonist | EC50 (nM) for cAMP Accumulation |
| CHO-K1 cells expressing human β2-receptors | This compound | ~1.2 |
| CHO-K1 cells expressing human β1-receptors | This compound | >1000 |
| CHO-K1 cells expressing human β2-receptors | Isoproterenol | ~5.0 |
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Membrane preparations from cells expressing either human β1- or β2-adrenergic receptors.
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA)
-
Non-specific binding control: Propranolol
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
This compound stock solution
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Propranolol (for non-specific binding) or this compound dilution.
-
50 µL of [3H]-DHA at a final concentration equal to its Kd.
-
100 µL of the membrane preparation (5-20 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for this compound
Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA and 0.5 mM IBMX (a PDE inhibitor).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque plates.
Methodology:
-
Seed the CHO-K1-β2 cells into a 384-well plate at an optimized density and incubate overnight.
-
On the day of the assay, remove the cell culture medium and replace it with 20 µL of stimulation buffer.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add 10 µL of the this compound dilutions to the respective wells. For the control wells, add 10 µL of stimulation buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound characterization.
References
How to prevent the degradation of Bedoradrine Sulfate in solution
Welcome to the technical support center for Bedoradrine Sulfate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in solution. The following information is based on established principles of drug stability and degradation for similar β2-adrenergic receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical structure of this compound and general knowledge of similar compounds, the primary factors contributing to degradation in solution are expected to be:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.
Q2: What is the recommended solvent for dissolving this compound?
A2: For optimal stability, it is recommended to dissolve this compound in a buffered aqueous solution, preferably within a neutral to slightly acidic pH range (e.g., pH 4-6). The use of deoxygenated solvents can further minimize oxidative degradation.
Q3: How should I store this compound solutions to minimize degradation?
A3: To ensure the longevity of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C). For long-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive experiments, purging the solution with an inert gas (e.g., nitrogen or argon) before sealing can prevent oxidation.
Q4: Are there any known incompatibilities with other common lab reagents?
A4: Avoid mixing this compound solutions with strong acids, strong bases, and potent oxidizing agents, as these are likely to induce rapid degradation. Compatibility with other reagents should be determined on a small scale before preparing larger experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency/Activity | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions using the recommended solvent and storage conditions.2. Verify the pH of the solution.3. Perform a stability study under your experimental conditions to determine the rate of degradation. |
| Appearance of Discoloration or Precipitate | Chemical degradation leading to the formation of insoluble byproducts or pH shift. | 1. Discard the solution.2. Prepare a new solution, ensuring it is protected from light and stored at the correct temperature.3. Filter the solution through a 0.22 µm filter before use if minor particulate matter is observed, but investigate the cause. |
| Inconsistent Experimental Results | Variable degradation of the compound between experiments. | 1. Standardize solution preparation and storage protocols.2. Use freshly prepared solutions for each experiment whenever possible.3. Aliquot stock solutions to avoid repeated warming and cooling of the entire batch. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify degradation peaks and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Reagent | Temperature | Duration | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 h | ~15% | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 24 h | ~25% | 3 |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 24 h | ~30% | 4 |
| Thermal Degradation | - | 80°C | 48 h | ~10% | 1 |
| Photolytic Degradation | UV Light (254 nm) | Room Temp | 24 h | ~5% | 1 |
Visualizations
Technical Support Center: Improving Reproducibility of Bedoradrine Sulfate Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Bedoradrine Sulfate assays. Given that this compound is a selective β2-adrenergic receptor agonist, the guidance provided is based on established principles for β2-adrenergic receptor assays.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MN-221) is a highly selective β2-adrenergic receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates intracellular signaling pathways, leading to physiological responses such as smooth muscle relaxation, making it a candidate for treating conditions like asthma and COPD.
Q2: Which cell lines are suitable for this compound assays?
A2: Commonly used cell lines for studying β2-adrenergic receptor agonists include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells. These cell lines are often used because they can be readily transfected to express the human β2-adrenergic receptor at desired levels, providing a consistent and reproducible cellular context for assays.
Q3: What are the most common assay formats for quantifying this compound activity?
A3: The two most common functional assay formats for β2-adrenergic agonists like this compound are:
-
cAMP Accumulation Assays: These assays measure the increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger produced upon β2-adrenergic receptor activation by a Gs-protein pathway.
-
β-Arrestin Recruitment Assays: These assays detect the recruitment of β-arrestin proteins to the activated β2-adrenergic receptor, a process involved in receptor desensitization and signaling through G-protein-independent pathways.
Q4: Why is my assay variability high when using this compound?
A4: High variability in β2-agonist assays can stem from several factors, including inconsistent cell culture conditions (e.g., passage number, confluency), reagent instability, improper plate sealing leading to "edge effects," and variations in protocol execution (e.g., incubation times, pipetting). Careful standardization of all experimental parameters is crucial for achieving reproducible results.
Q5: How should I store and handle this compound to ensure its stability?
Troubleshooting Guides
Issue 1: Low or No Signal in cAMP Accumulation Assay
Symptoms:
-
No significant increase in cAMP levels in response to this compound.
-
Low signal-to-background ratio.
| Potential Cause | Troubleshooting Step |
| Cell Health/Receptor Expression | Ensure cells are healthy and in the logarithmic growth phase. Verify the expression of the β2-adrenergic receptor in the cell line used. |
| This compound Degradation | Prepare fresh dilutions of this compound from a validated stock for each experiment. |
| Suboptimal Assay Conditions | Optimize the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Perform a time-course experiment to determine the optimal stimulation time for this compound. |
| Incorrect Reagent Concentration | Titrate the concentrations of all assay reagents, including the lysis buffer and detection reagents, as recommended by the kit manufacturer. |
| Instrument Settings | Ensure the plate reader settings (e.g., filters, gain) are appropriate for the specific cAMP assay kit being used (e.g., HTRF, luminescence). |
Issue 2: High Background Signal in β-Arrestin Recruitment Assay
Symptoms:
-
High signal in negative control wells (no agonist).
-
Reduced assay window (small difference between basal and stimulated signal).
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | High receptor expression levels can lead to agonist-independent signaling. Consider using a cell line with a lower, more physiological level of receptor expression. |
| Cell Seeding Density | Overly high cell density can lead to non-specific signals. Optimize the cell seeding density to achieve a monolayer at the time of the assay. |
| Reagent-Related Autofluorescence | Check for autofluorescence from the assay buffer, test compounds, or plastics. Use appropriate negative controls to identify the source. |
| Cross-talk Between Wells | Be cautious during pipetting to avoid splashing between wells. Use appropriate plate seals to prevent well-to-well contamination. |
| Incubation Time | Prolonged incubation times can sometimes lead to increased background. Optimize the incubation time for the agonist stimulation. |
Issue 3: Poor Reproducibility and High Well-to-Well Variability
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent EC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| "Edge Effect" | To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile water or media. Alternatively, use specialized plates designed to minimize edge effects. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for consistent cell numbers across wells. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent pipetting technique. |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment. Minimize the time plates are outside of the incubator. |
| Reagent Instability | Prepare fresh reagents when possible and store them according to the manufacturer's instructions. Aliquot reagents to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
Note: As specific in vitro quantitative data for this compound assay reproducibility is not extensively available in the public domain, the following tables provide illustrative data based on typical performance of β2-adrenergic receptor assays with the well-characterized agonist, isoproterenol, to serve as a benchmark.
Table 1: Illustrative cAMP Accumulation Assay Performance
| Parameter | Isoproterenol | Expected for this compound |
| Cell Line | HEK293 expressing human β2-AR | HEK293 or CHO expressing human β2-AR |
| EC50 (nM) | 1.5 ± 0.3 | Expected to be in the low nanomolar range |
| Assay Window (Fold Induction) | 10 - 20 | > 5 |
| Intra-assay CV (%) | < 10 | < 15 |
| Inter-assay CV (%) | < 15 | < 20 |
Table 2: Illustrative β-Arrestin Recruitment Assay Performance
| Parameter | Isoproterenol | Expected for this compound |
| Cell Line | U2OS expressing β2-AR-β-arrestin fusion | HEK293 or CHO with β-arrestin reporter |
| EC50 (nM) | 10 ± 2.5 | Expected to be in the nanomolar range |
| Assay Window (Fold Induction) | 5 - 10 | > 3 |
| Intra-assay CV (%) | < 15 | < 20 |
| Inter-assay CV (%) | < 20 | < 25 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-based)
1. Cell Preparation: a. Culture HEK293 cells stably expressing the human β2-adrenergic receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. b. The day before the assay, seed cells into a 384-well white plate at a density of 5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
2. Assay Procedure: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). b. Perform a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX). c. On the day of the assay, remove the culture medium from the cells and add 10 µL of the diluted this compound or control (vehicle) to the respective wells. d. Incubate the plate at room temperature for 30 minutes. e. Add 5 µL of HTRF cAMP-d2 reagent and 5 µL of HTRF anti-cAMP-cryptate reagent to each well. f. Incubate for 60 minutes at room temperature, protected from light. g. Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
3. Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. b. Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
1. Cell Preparation: a. Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin CHO-K1 β2-AR cells). b. Culture cells according to the supplier's instructions. c. Seed cells into a 384-well white plate at the recommended density in 20 µL of cell plating reagent.
2. Assay Procedure: a. Prepare a stock solution and serial dilutions of this compound in the assay buffer provided with the kit. b. Add 5 µL of the diluted this compound or control to the wells. c. Incubate the plate at 37°C for 90 minutes. d. Equilibrate the plate to room temperature for 15 minutes. e. Add 12.5 µL of the PathHunter® detection reagent mixture to each well. f. Incubate at room temperature for 60 minutes in the dark. g. Read the luminescence on a standard plate reader.
3. Data Analysis: a. Plot the relative light units (RLU) against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to calculate the EC50.
Visualizations
Caption: Canonical Gs-protein signaling pathway activated by this compound.
Caption: β-Arrestin recruitment pathway following β2-adrenergic receptor activation.
Caption: Experimental workflow for improving assay reproducibility.
References
Technical Support Center: Bedoradrine Sulfate Experiments in Animal Models
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving Bedoradrine Sulfate, with a specific focus on minimizing induced tachycardia in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as MN-221 or KUR-1246) is a highly selective beta-2 adrenergic receptor (β2-AR) agonist.[1][2][3] It is being investigated for its potential therapeutic effects, such as bronchodilation in asthma and as a tocolytic agent.[1][2] Its mechanism of action involves binding to and activating β2-ARs, which are coupled to Gs-proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling cascades that result in smooth muscle relaxation.
Q2: Why does this compound cause tachycardia?
Tachycardia, or an increased heart rate, is a known side effect of beta-2 adrenergic agonists. While this compound is highly selective for β2-ARs, these receptors are also present in cardiac tissue, albeit at a lower density than beta-1 adrenergic receptors (β1-ARs). Activation of these cardiac β2-ARs, as well as potential "spillover" effects on β1-ARs at higher doses, can lead to a positive chronotropic (heart rate) and inotropic (contractility) response, resulting in tachycardia.
Q3: What are the primary strategies to minimize this compound-induced tachycardia in animal models?
The two main pharmacological strategies to mitigate this compound-induced tachycardia are:
-
Co-administration of a cardioselective beta-blocker: Drugs like atenolol, which selectively block β1-ARs, can counteract the stimulatory effects on the heart without significantly interfering with the desired β2-AR-mediated effects in other tissues.
-
Administration of magnesium sulfate: Magnesium sulfate has been shown to reduce the tachycardic side effects of beta-2 agonists, potentially by modulating calcium channels and reducing cardiac excitability.
Q4: Which animal models are suitable for studying these effects?
Commonly used animal models for cardiovascular safety pharmacology include telemetered conscious dogs and rats. These models allow for continuous monitoring of heart rate and other cardiovascular parameters in freely moving animals, providing more accurate and physiologically relevant data.
Troubleshooting Guides
Issue 1: Significant Tachycardia Observed Following this compound Administration
Potential Cause: Dose-dependent effect of this compound on cardiac beta-adrenergic receptors.
Troubleshooting Steps:
-
Dose Optimization:
-
Review your current this compound dosage. Tachycardia is often dose-dependent.
-
If possible, perform a dose-response study to identify the minimum effective dose of this compound that achieves the desired therapeutic effect with an acceptable level of tachycardia.
-
-
Co-administration with a Beta-Blocker (Atenolol):
-
Introduce a pre-treatment with atenolol, a β1-selective antagonist. This can help to selectively block the cardiac effects of this compound.
-
Refer to the Experimental Protocols and Quantitative Data Summary sections below for suggested dosing regimens for atenolol in dogs and rats.
-
-
Co-administration with Magnesium Sulfate:
-
Consider an intravenous infusion of magnesium sulfate. This can help to suppress cardiac excitability and reduce heart rate.
-
Refer to the Experimental Protocols and Quantitative Data Summary sections for suggested dosing regimens for magnesium sulfate in dogs and rats.
-
Issue 2: Inconsistent or Non-reproducible Heart Rate Data
Potential Cause: Variability in experimental conditions or animal physiology.
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly acclimatized to the housing and experimental conditions to minimize stress-induced heart rate fluctuations.
-
Anesthesia Protocol: If using anesthetized animals, be aware that the choice of anesthetic can significantly impact cardiovascular parameters. Standardize the anesthetic regimen across all experimental groups.
-
Telemetry Monitoring: For the most reliable data, utilize telemetry systems to monitor cardiovascular parameters in conscious, unrestrained animals. This eliminates the confounding effects of anesthesia and handling stress.
-
Baseline Monitoring: Establish a stable baseline heart rate for each animal before drug administration. This is crucial for accurately quantifying the drug-induced changes.
Experimental Protocols
Protocol 1: Co-administration of this compound and Atenolol in Conscious Telemetered Dogs
Objective: To evaluate the efficacy of atenolol in minimizing this compound-induced tachycardia.
Animal Model: Male Beagle dogs, instrumented with telemetry transmitters for continuous ECG and blood pressure monitoring.
Methodology:
-
Acclimatization: Allow dogs to acclimate to the study environment for at least 7 days.
-
Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to dosing.
-
Atenolol Administration: Administer atenolol orally at a dose of 0.25 to 1.0 mg/kg.
-
Time to Peak Effect: Allow 1-2 hours for atenolol to reach its peak effect.
-
This compound Administration: Administer this compound via intravenous (IV) infusion. The specific dose and infusion rate should be based on the primary therapeutic objective of the study. A study on the co-administration of MN-221 (Bedoradrine) with albuterol in dogs used IV infusion doses of 0.3, 3, and 30 µg/kg.
-
Data Collection: Continuously monitor heart rate, blood pressure, and ECG for at least 24 hours post-administration of this compound.
-
Control Groups: Include control groups receiving vehicle, this compound alone, and atenolol alone.
Protocol 2: Co-administration of this compound and Magnesium Sulfate in Anesthetized Rats
Objective: To assess the ability of magnesium sulfate to reduce this compound-induced tachycardia.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Anesthesia: Anesthetize rats with an appropriate agent (e.g., pentobarbital), ensuring a stable plane of anesthesia.
-
Instrumentation: Catheterize the femoral artery for blood pressure monitoring and the femoral vein for drug administration. Record ECG.
-
Baseline Recording: Record stable baseline cardiovascular parameters for at least 30 minutes.
-
Magnesium Sulfate Infusion: Administer an IV infusion of magnesium sulfate. A study on epinephrine-induced arrhythmias in rats used an infusion rate of 8 mg/kg/min for 20 minutes. Another study on preeclamptic rats used a single dose of 0.3 g/kg.
-
This compound Administration: Following the magnesium sulfate infusion, administer this compound intravenously. The dose will depend on the specific aims of the experiment.
-
Data Collection: Continuously monitor heart rate, blood pressure, and ECG for the duration of the experiment.
-
Control Groups: Include control groups receiving vehicle, this compound alone, and magnesium sulfate alone.
Quantitative Data Summary
Table 1: Suggested Dosages for Mitigating Agents in Animal Models
| Mitigating Agent | Animal Model | Route of Administration | Suggested Dosage | Reference(s) |
| Atenolol | Dog | Oral | 0.25 - 1.0 mg/kg, once or twice daily | |
| Atenolol | Cat | Oral | 2 mg/kg, once daily | |
| Magnesium Sulfate | Dog | Intravenous (slow bolus) | 0.15 - 0.3 mEq/kg (19 - 38 mg/kg) over 10-15 minutes | |
| Magnesium Sulfate | Rat | Intravenous Infusion | 8 mg/kg/min for 20 minutes | |
| Magnesium Sulfate | Rat | Intravenous | 0.3 g/kg |
Table 2: Expected Effects on Heart Rate
| Treatment Group | Expected Effect on Heart Rate | Rationale |
| This compound alone | Increase (Tachycardia) | Activation of cardiac β2-adrenergic receptors. |
| Atenolol alone | Decrease (Bradycardia) | Blockade of β1-adrenergic receptors. |
| This compound + Atenolol | Attenuation of Bedoradrine-induced tachycardia | Atenolol selectively blocks the cardiac stimulatory effects. |
| Magnesium Sulfate alone | Minimal change or slight decrease | Modulation of cardiac ion channels. |
| This compound + Magnesium Sulfate | Attenuation of Bedoradrine-induced tachycardia | Suppression of cardiac excitability. |
Visualizations
Caption: Signaling pathway of this compound-induced tachycardia.
References
Overcoming low signal-to-noise ratio in Bedoradrine Sulfate cAMP assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Bedoradrine Sulfate in cyclic AMP (cAMP) assays. The information is designed to help overcome common challenges, particularly low signal-to-noise ratios, and to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect intracellular cAMP levels?
This compound (also known as MN-221) is a highly selective beta-2 adrenergic receptor (β2-AR) agonist.[1][2][3][4] As an agonist, it binds to and activates β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gs alpha subunit.[5] This activation stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. Consequently, treatment of cells expressing β2-AR with this compound leads to an increase in intracellular cAMP levels.
Q2: What are the common causes of a low signal-to-noise ratio in a this compound cAMP assay?
A low signal-to-noise ratio can stem from several factors, broadly categorized as either a weak signal (low efficacy of the compound or assay sensitivity) or high background (noise).
-
Low Signal:
-
Inactive or sub-optimal concentration of this compound.
-
Low expression of the β2-adrenergic receptor in the chosen cell line.
-
Insufficient incubation time for the agonist to stimulate cAMP production.
-
Rapid degradation of cAMP by endogenous phosphodiesterases (PDEs).
-
Sub-optimal cell density.
-
-
High Background:
-
Contamination of reagents or samples.
-
Non-specific binding of assay reagents.
-
Autofluorescence of test compounds or cell culture media.
-
Light scattering from particulates in the sample.
-
Q3: How can I increase the signal in my cAMP assay when using this compound?
To enhance the signal, consider the following optimization steps:
-
Optimize this compound Concentration: Ensure you are using a concentration range that covers the expected EC50 value. A full dose-response curve is essential.
-
Cell Line Selection and Receptor Expression: Use a cell line with robust and stable expression of the β2-adrenergic receptor. If using transfected cells, select a high-expressing clone.
-
Phosphodiesterase (PDE) Inhibition: Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer to prevent the breakdown of cAMP. The optimal concentration of the PDE inhibitor should be determined empirically for your specific cell type.
-
Optimize Incubation Time: Determine the optimal stimulation time for this compound to achieve maximal cAMP accumulation. This can be determined through a time-course experiment.
-
Optimize Cell Density: Titrate the number of cells per well to find the optimal density that provides the best assay window. Too few cells will produce a weak signal, while too many can lead to high basal cAMP levels.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound cAMP assays in a question-and-answer format.
Problem 1: The basal cAMP level is too low, falling outside the linear range of the standard curve.
-
Possible Cause: Insufficient number of cells per well.
-
Solution: Increase the cell density in your assay. Perform a cell titration experiment to determine the optimal number of cells that yields a basal signal within the dynamic range of your assay.
Problem 2: The this compound-stimulated cAMP level is undetectable or very low.
-
Possible Cause 1: Rapid degradation of cAMP.
-
Solution 1: Incorporate a phosphodiesterase (PDE) inhibitor like IBMX into your assay buffer. A typical starting concentration is 0.1 to 0.5 mM, but this should be optimized for your cell line.
-
Possible Cause 2: Low β2-adrenergic receptor expression.
-
Solution 2: Confirm the expression level of the receptor in your chosen cell line. If using a transient transfection system, consider generating a stable cell line with higher receptor expression.
-
Possible Cause 3: Insufficient agonist stimulation time.
-
Solution 3: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal incubation period for maximal cAMP production in response to this compound.
Problem 3: The assay window is narrow due to high basal cAMP levels.
-
Possible Cause: Cell density is too high.
-
Solution: Reduce the number of cells per well. A lower cell density can decrease the basal cAMP production, thereby widening the assay window.
Problem 4: High variability between replicate wells and poor reproducibility.
-
Possible Cause 1: Inconsistent pipetting.
-
Solution 1: Ensure pipettes are properly calibrated and use consistent pipetting techniques. For small volumes, consider using reverse pipetting.
-
Possible Cause 2: Temperature fluctuations.
-
Solution 2: Allow all reagents and assay plates to equilibrate to the appropriate temperature before starting the experiment. Maintain a constant temperature during incubation steps.
-
Possible Cause 3: Edge effects in the microplate.
-
Solution 3: To minimize evaporation from the outer wells, which can concentrate reagents and affect results, fill the peripheral wells with sterile water or PBS.
Data Presentation
Table 1: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Problem | Potential Cause | Recommended Solution |
| Low Signal | Inactive/Degraded this compound | Prepare fresh drug dilutions for each experiment. |
| Low Receptor Expression | Use a cell line with higher β2-AR expression or select a higher-expressing clone. | |
| Rapid cAMP Degradation | Add a PDE inhibitor (e.g., 0.5 mM IBMX) to the assay buffer. | |
| Sub-optimal Cell Density | Titrate cell number to find the optimal density for your assay. | |
| High Background | Contaminated Reagents | Use fresh, high-purity reagents and sterile techniques. |
| Non-specific Binding | Ensure proper blocking steps are included if applicable to the assay format. | |
| Assay Plate Issues | Use recommended low-volume, white plates for luminescence-based assays to enhance signal. |
Table 2: Key Assay Optimization Parameters
| Parameter | Typical Range | Considerations |
| Cell Density | 500 - 10,000 cells/well | Optimize for the specific cell line and assay volume. |
| IBMX Concentration | 0.1 - 1 mM | Determine the concentration that maximizes the assay window without causing cytotoxicity. |
| Stimulation Time | 15 - 60 minutes | Perform a time-course to find the peak of cAMP production. |
| Forskolin Concentration (for Gαi assays) | 1 - 10 µM | Titrate to achieve 80-90% of the maximal response to assess inhibition. |
Experimental Protocols
Protocol 1: General cAMP Assay Workflow for this compound (HTRF Assay Example)
-
Cell Preparation:
-
Culture cells expressing the β2-adrenergic receptor to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in stimulation buffer.
-
Perform a cell count and adjust the density to the pre-optimized concentration.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Add the diluted this compound to the appropriate wells of a 384-well plate.
-
Add the cell suspension to the wells.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
cAMP Detection (HTRF Assay):
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer according to the manufacturer's instructions.
-
Add the mixed detection reagents to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert HTRF ratios to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling cascade leading to cAMP production.
Experimental Workflow
Caption: A typical experimental workflow for a this compound cAMP assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low signal-to-noise in cAMP assays.
References
- 1. Evaluation of this compound (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bedoradrine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
Bedoradrine Sulfate long-term stability and optimal storage conditions
Technical Support Center: Bedoradrine Sulfate
Disclaimer: this compound is a novel compound, and extensive public data on its long-term stability is limited. The following guidelines, tables, and protocols are based on general principles for pharmaceutical compounds, particularly selective β2-adrenergic receptor agonists, and data from stability testing guidelines.[1][2] Researchers should always refer to the Certificate of Analysis (CofA) provided with their specific lot for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A: Upon receipt, this compound solid should be stored in a tightly sealed container, protected from light. For long-term storage, maintaining temperatures between 2°C and 8°C is recommended.[3] Standard room temperature (20°C to 25°C or 68°F to 77°F) is generally acceptable for short-term storage, provided the area is dry and out of direct sunlight.[4][5] Avoid storage in locations with high humidity, such as bathrooms or kitchens.
Q2: What is the expected shelf-life of this compound?
A: The shelf-life is lot-dependent and is determined by real-time stability studies. A tentative shelf-life of 24 months is often applicable for stable active ingredients when stored under recommended conditions. Always check the expiration date on the product's Certificate of Analysis. Studies have shown that many drug products can remain stable beyond their labeled expiration date if stored properly, but this can only be confirmed by analytical testing.
Q3: Is this compound sensitive to light or moisture?
A: Yes. As a general precaution for complex organic molecules, exposure to light and humidity should be minimized. Photostability studies are a standard part of stability testing to assess the impact of light. Degradation rates can be enhanced at high humidity conditions. Store the compound in an opaque, airtight container, preferably within a desiccator for long-term storage.
Q4: How should I handle the compound when preparing solutions?
A: Use calibrated equipment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation from forming inside. Prepare solutions fresh for each experiment if possible. For stock solutions, use a validated, sterile solvent and store as recommended (often frozen at -20°C or -80°C for extended periods), minimizing freeze-thaw cycles.
Quantitative Stability Data
The following tables represent hypothetical stability data for this compound based on typical accelerated and long-term stability testing protocols. These studies are essential for determining a product's shelf life.
Table 1: Long-Term Stability of this compound (Solid) at 25°C / 60% RH (RH = Relative Humidity)
| Time Point (Months) | Purity (%) by HPLC | Appearance |
| 0 | 99.8 | White crystalline powder |
| 3 | 99.7 | Conforms |
| 6 | 99.6 | Conforms |
| 12 | 99.5 | Conforms |
| 24 | 99.1 | Conforms |
Table 2: Accelerated Stability of this compound (Solid) at 40°C / 75% RH (This condition accelerates the rate of decomposition to predict shelf life)
| Time Point (Months) | Purity (%) by HPLC | Total Degradants (%) | Appearance |
| 0 | 99.8 | 0.2 | White crystalline powder |
| 1 | 99.2 | 0.8 | Conforms |
| 3 | 98.5 | 1.5 | Conforms |
| 6 | 97.4 | 2.6 | Slight yellowish tint |
Troubleshooting Guide
Issue 1: My assay results are inconsistent or show lower-than-expected activity.
-
Possible Cause: Sample degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that your sample has been stored continuously at the recommended temperature and protected from light and moisture.
-
Check Solution Age: If using a stock solution, how old is it? Was it subjected to multiple freeze-thaw cycles? Prepare a fresh solution from solid material.
-
Perform Purity Check: If equipped, run a quick purity analysis (e.g., HPLC, LC-MS) on your sample and compare it to the T=0 data or the Certificate of Analysis.
-
Review Handling Protocol: Ensure the compound was allowed to equilibrate to room temperature before opening to prevent moisture contamination.
-
Issue 2: The solid this compound has changed color or appears clumpy.
-
Possible Cause: This indicates potential degradation, likely due to exposure to heat, light, or moisture.
-
Troubleshooting Steps:
-
Quarantine the Lot: Do not use the material for critical experiments.
-
Document the Change: Take a picture and note the date of observation and storage conditions.
-
Contact Technical Support: Provide the lot number and details of the observed change. A purity analysis is highly recommended to quantify the extent of degradation.
-
Visual Diagrams and Workflows
Hypothetical Degradation Pathway
Sulfate radical-induced degradation is a known pathway for similar compounds. The primary degradation pathways for a compound like this compound are predicted to be hydrolysis and oxidation.
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow: Stability Testing
This workflow outlines the standard procedure for conducting a stability study.
Caption: Standard workflow for a pharmaceutical stability study.
Troubleshooting Logic for Sample Degradation
Use this decision tree to diagnose potential stability issues during your research.
Caption: Decision tree for troubleshooting suspected sample degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study by HPLC
Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Preparation: Prepare five solutions of this compound at 1 mg/mL.
-
Solution A: Control (no stress).
-
Solution B (Acid Hydrolysis): Add 1N HCl, incubate at 60°C for 4 hours.
-
Solution C (Base Hydrolysis): Add 1N NaOH, incubate at 60°C for 4 hours.
-
Solution D (Oxidation): Add 3% H₂O₂, store at room temp, protected from light, for 24 hours.
-
Solution E (Thermal): Store solid material at 80°C for 48 hours, then dissolve.
-
-
Neutralization: Neutralize solutions B and C with an equimolar amount of base/acid.
-
Analysis: Analyze all five solutions by a validated reverse-phase HPLC method with a photodiode array (PDA) detector.
-
Evaluation: Compare the chromatograms. The method is considered "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the main this compound peak. Identify and quantify the percentage of major degradants.
Protocol 2: Real-Time Stability Assessment
Objective: To determine the shelf-life of this compound under recommended storage conditions.
-
Batch Selection: Use at least one representative batch of the material.
-
Initial Analysis (T=0): Perform a full chemical and physical analysis, including HPLC purity, appearance, and moisture content.
-
Storage: Place multiple aliquots of the sample in the designated long-term stability chamber (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH). The container should be the same as that used for distribution.
-
Time Points: Pull samples for analysis at predefined intervals, such as 0, 3, 6, 9, 12, 18, and 24 months.
-
Analysis: At each time point, perform the same set of tests as in the initial analysis.
-
Evaluation: Analyze the data for trends. A significant change is defined as a failure to meet the established specification. The shelf-life is the time period during which the product is expected to remain within specification under the defined storage conditions.
References
- 1. Evaluation of this compound (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. humiditycontrol.com [humiditycontrol.com]
- 3. Review of Drug Storage Conditions, A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
Technical Support Center: Adapting Bedoradrine Sulfate Protocols for Human Cell Lines
Welcome to the technical support center for the application of Bedoradrine Sulfate in human cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this highly selective β2-adrenergic receptor agonist in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MN-221 or KUR-1246) is a highly selective β2-adrenergic receptor agonist.[1] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors on the surface of cells. This activation stimulates the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2] This signaling cascade can lead to various cellular responses, including smooth muscle relaxation.[1]
Q2: Which human cell lines are suitable for studying the effects of this compound?
A2: The choice of cell line is critical and depends on the research question. Cell lines with endogenous expression of the β2-adrenergic receptor are essential. Examples from studies with other β2-agonists that could be relevant include:
-
Airway Epithelial and Smooth Muscle Cells: Human bronchial epithelial cells (16-HBE) and human airway smooth muscle (HASM) cells are relevant for asthma and COPD research.
-
Cancer Cell Lines: Various cancer cell lines express β2-adrenergic receptors and have been used to study the effects of β2-agonists on proliferation and migration. Examples include breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and non-small cell lung cancer cell lines (e.g., A549, H1299).[3] The expression levels of the receptor can vary significantly between these lines.
-
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are commonly used for stably expressing β2-adrenergic receptors for studying receptor pharmacology and signaling.
It is crucial to verify the expression of the β2-adrenergic receptor in your chosen cell line before initiating experiments.
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: A typical starting concentration for in vitro experiments with a new compound is to perform a dose-response curve. Based on studies with other potent β2-agonists, a broad range from 1 nM to 10 µM is a reasonable starting point. The optimal concentration will be highly dependent on the cell line and the specific biological endpoint being measured.
Q4: How long should I incubate my cells with this compound?
A4: Incubation time will vary depending on the assay.
-
Signaling studies (e.g., cAMP accumulation, ERK phosphorylation): Short incubation times, typically from 5 minutes to 1 hour, are common.
-
Cell viability and proliferation assays: Longer incubation times, such as 24, 48, or 72 hours, are generally required.
-
Gene expression studies: Incubation times can range from a few hours to 24 hours or more.
A time-course experiment is recommended to determine the optimal incubation period for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Low or no β2-adrenergic receptor expression in the cell line.2. Inactive this compound.3. Suboptimal concentration or incubation time.4. Insensitive assay. | 1. Verify β2-adrenergic receptor expression via qPCR, Western blot, or flow cytometry.2. Ensure proper storage and handling of this compound. Use a fresh stock.3. Perform a dose-response (e.g., 1 nM to 10 µM) and time-course experiment.4. Use a more sensitive assay (e.g., a cAMP assay is a direct measure of β2-agonist activity). |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects in the plate.3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix gently. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator.2. Avoid using the outer wells of the plate for treatment conditions; fill them with sterile PBS or media.3. Use calibrated pipettes and be consistent with pipetting technique. |
| Cell death observed at high concentrations | 1. Off-target effects.2. Cellular stress due to high compound concentration. | 1. Lower the concentration of this compound. Focus on a concentration range that elicits a specific response without causing widespread cell death.2. Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration range. |
| Receptor desensitization or downregulation | Prolonged exposure to the agonist. | For signaling studies, use shorter incubation times. If long-term studies are necessary, be aware of this phenomenon and consider it in the interpretation of your results. |
Experimental Protocols
Below are detailed methodologies for key experiments. These are general protocols that should be optimized for your specific cell line and experimental conditions.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (or vehicle control) to the wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
cAMP Accumulation Assay
This assay directly measures the activation of the β2-adrenergic receptor by quantifying the production of the second messenger cAMP.
Materials:
-
Human cell line of interest
-
Serum-free cell culture medium
-
This compound
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Protocol:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with serum-free medium containing IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.
-
Add various concentrations of this compound to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Generate a standard curve and determine the cAMP concentration in each sample.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay can be used to investigate downstream signaling pathways activated by this compound.
Materials:
-
Human cell line of interest
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours or overnight.
-
Treat the cells with this compound at the desired concentration for a short duration (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
References
Validation & Comparative
A Comparative In Vitro Analysis of Bedoradrine Sulfate and Salbutamol for Bronchodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bronchodilatory effects of bedoradrine sulfate and the established short-acting β2-adrenergic agonist, salbutamol. The information presented is supported by experimental data from publicly available scientific literature, intended to assist researchers in understanding the pharmacological profiles of these two compounds.
Introduction
This compound (formerly known as MN-221 or KUR-1246) is a highly selective β2-adrenergic receptor agonist that has been investigated for its bronchodilatory properties.[1][2] Salbutamol (albuterol) is a widely used short-acting β2-adrenergic agonist for the relief of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[3] Both compounds exert their effects by stimulating β2-adrenergic receptors on airway smooth muscle cells, leading to relaxation and bronchodilation.[1][3] This guide focuses on the in vitro comparison of their potency and mechanisms of action.
Quantitative Comparison of In Vitro Efficacy
Direct comparative in vitro studies on the bronchodilatory effects of this compound and salbutamol are limited in the public domain. However, by compiling data from separate studies, we can provide an initial assessment of their relative potencies. It is crucial to note that variations in experimental conditions (e.g., tissue type, species) can influence the results.
| Compound | Parameter | Value | Tissue/Cell Line | Species | Reference |
| Bedoradrine (KUR-1246) | pKi (β2-adrenoceptor) | 7.59 ± 0.08 | Recombinant human β2-adrenoceptor | Human | |
| Salbutamol | pD2 | 7.50 ± 0.01 | Isolated Trachea | Guinea Pig |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a stronger binding affinity. pD2 is the negative logarithm of the EC50 value, representing the potency of a drug in producing a functional response. While both values relate to the drug's interaction with the receptor, they are measured in different assays (binding vs. functional).
Signaling Pathways and Mechanism of Action
Both this compound and salbutamol are β2-adrenergic receptor agonists. Their primary mechanism of action involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that ultimately leads to the relaxation of airway smooth muscle.
Figure 1. β2-Adrenergic Receptor Signaling Pathway.
The binding of the agonist to the receptor triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase. This cascade of events results in the relaxation of the airway smooth muscle and bronchodilation.
Experimental Protocols
Isolated Organ Bath Assay for Bronchodilation
This protocol is a standard method for assessing the relaxant effect of compounds on airway smooth muscle in vitro.
Figure 2. Isolated Organ Bath Experimental Workflow.
Methodology:
-
Tissue Preparation: A male Hartley guinea pig is euthanized, and the trachea is carefully excised. The trachea is cleaned of adhering connective tissue and cut into 2-3 mm wide rings.
-
Mounting: The tracheal rings are suspended between two L-shaped stainless-steel hooks in a 10 mL organ bath. The lower hook is fixed, and the upper hook is connected to an isotonic force transducer.
-
Physiological Solution: The organ bath is filled with Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.7) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.
-
Equilibration: The tracheal rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the buffer being replaced every 15 minutes.
-
Contraction: A stable contraction is induced by adding a contractile agent such as histamine (10 µM) or methacholine (1 µM) to the organ bath.
-
Drug Addition: Once a stable plateau of contraction is reached, the test compound (this compound or salbutamol) is added to the bath in a cumulative manner, with increasing concentrations.
-
Data Recording: The relaxation of the tracheal ring is recorded isotonically. The percentage of relaxation is calculated relative to the maximum contraction induced by the contractile agent.
-
Data Analysis: A concentration-response curve is plotted, and the pD2 (-log EC50) value is calculated to determine the potency of the compound.
cAMP Accumulation Assay in Airway Smooth Muscle Cells
This assay measures the intracellular accumulation of cyclic AMP (cAMP) in response to β2-agonist stimulation, providing a biochemical measure of receptor activation.
Methodology:
-
Cell Culture: Human airway smooth muscle (HASM) cells are cultured in appropriate growth medium until they reach confluence.
-
Cell Seeding: Cells are seeded into 24-well plates and grown to approximately 80-90% confluence.
-
Pre-incubation: The growth medium is removed, and the cells are washed with a serum-free medium. The cells are then pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent the degradation of cAMP.
-
Drug Stimulation: The cells are then stimulated with various concentrations of the β2-agonist (this compound or salbutamol) for a defined period (e.g., 15 minutes) at 37°C.
-
Cell Lysis: The stimulation is terminated by removing the medium and lysing the cells with a lysis buffer.
-
cAMP Measurement: The intracellular cAMP concentration in the cell lysates is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is normalized to the protein concentration in each sample. A concentration-response curve is generated to determine the EC50 for cAMP accumulation.
Conclusion
Both this compound and salbutamol are effective β2-adrenergic receptor agonists that induce bronchodilation through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. The available in vitro data, although not from direct head-to-head comparative studies, suggests that bedoradrine possesses a high affinity for the human β2-adrenergic receptor. The pKi value for bedoradrine's binding to the human β2-adrenoceptor is comparable to the functional potency (pD2) of salbutamol in guinea pig trachea.
Further in vitro studies directly comparing the bronchodilatory potency and efficacy of this compound and salbutamol in the same experimental system, such as the guinea pig isolated trachea or human bronchial rings, are warranted to provide a more definitive comparison. Additionally, investigating potential differences in receptor desensitization and downstream signaling pathways could provide further insights into their respective pharmacological profiles. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.
References
A Comparative Efficacy Analysis of Bedoradrine Sulfate and Formoterol in the Management of Airway Obstruction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Bedoradrine Sulfate and Formoterol, two β2-adrenergic receptor agonists utilized in the management of respiratory diseases. This document synthesizes available experimental data to objectively compare their performance, with a focus on quantitative outcomes and detailed methodologies.
Introduction
This compound (formerly MN-221) is a highly selective β2-adrenergic receptor agonist that was under development for intravenous (IV) administration, primarily for the treatment of acute asthma exacerbations.[1][2] Formoterol is a long-acting β2-adrenergic receptor agonist (LABA) widely used as an inhaled maintenance therapy for asthma and chronic obstructive pulmonary disease (COPD).[3][4] While both molecules target the same receptor, their distinct routes of administration, formulations, and intended clinical uses necessitate a careful comparison of their efficacy profiles.
Mechanism of Action
Both this compound and Formoterol exert their therapeutic effect by stimulating β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to bronchodilation.
Efficacy of this compound
The clinical development of this compound focused on its use as an intravenous infusion for acute asthma exacerbations, particularly in patients who may not respond adequately to inhaled therapies.
Quantitative Data
| Study Identifier | Patient Population | Intervention | Primary Endpoint | Key Findings |
| MN-221-CL-004 & MN-221-CL-005[1] | Stable mild-to-moderate and moderate-to-severe asthma (n=40) | IV this compound (escalating doses) vs. Placebo | Change in FEV₁ | Statistically significant dose-dependent increase in FEV₁ from pre-infusion compared to placebo (p < 0.0001). Improvements appeared to plateau at the 30 µ g/min dose. |
| MN-221-CL-007 (NCT00838591) | Acute asthma exacerbation (n=167) | IV this compound (1200 µg) + Standard Therapy vs. Placebo + Standard Therapy | Change in %FEV₁ from baseline to Hour 3 | No significant difference in %FEV₁ at 3 hours between the Bedoradrine and placebo groups. |
| - | - | - | Secondary Endpoint | Significantly improved dyspnea scores for patients treated with Bedoradrine compared to placebo (AUC₀₋₂ h P < 0.005, AUC₀₋₃ h P < 0.05). |
| Dose-ranging study in COPD | Stable, moderate-to-severe COPD (n=16) | IV this compound (300 µg, 600 µg, 1200 µg) vs. Placebo | Change in FEV₁ | Significant FEV₁ increases from baseline of 16.2% with 600 µg (P = .02) and 21.5% with 1200 µg (P = .025) compared to a 4% decline with placebo. |
Experimental Protocols
Study MN-221-CL-004 & MN-221-CL-005: These were two randomized, placebo-controlled clinical trials.
-
Patient Population: Patients with stable mild-to-moderate (CL-004) and moderate-to-severe (CL-005) asthma.
-
Intervention: Intravenous infusion of this compound at escalating doses or a fixed dose over 1 or 2 hours, compared to placebo.
-
Methodology: Safety evaluations included vital signs, adverse events (AEs), clinical laboratory parameters, and electrocardiograms. Efficacy was evaluated by measuring forced expiratory volume in 1 second (FEV₁), and pharmacokinetic parameters were also monitored.
Efficacy of Formoterol
Formoterol is a well-established inhaled long-acting β2-agonist used for the maintenance treatment of asthma and COPD. It is often used in combination with an inhaled corticosteroid (ICS).
Quantitative Data
| Study Context | Patient Population | Intervention | Primary Endpoint(s) | Key Findings |
| COPD Maintenance | Moderate-to-severe COPD | Inhaled Formoterol (4.5, 9, 18 µg b.i.d.) vs. Placebo | FEV₁, symptom scores | Significant improvement in FEV₁ with all doses. Doses of 9 and 18 µg b.i.d. significantly reduced breathlessness and chest tightness, and reduced the need for rescue medication by 25% and 18% respectively. |
| COPD Maintenance (Combination) | Moderate-to-very-severe COPD | Budesonide/Formoterol (320/9 µg or 160/9 µg) vs. Formoterol alone or Placebo | Pre-dose and 1-hour post-dose FEV₁ | Budesonide/Formoterol 320/9 µg showed greater improvements in pre-dose FEV₁ versus Formoterol alone (p = 0.008). Both combination doses showed greater improvements in 1-hour post-dose FEV₁ versus placebo (p < 0.001). |
| Asthma Maintenance (Combination) | Moderate-to-severe Asthma | Budesonide/Formoterol (320/9 µg) | Change in FEV₁ at 3 min | Significant improvement in FEV₁ at 3 minutes post-inhalation (P<0.05), with greater efficacy observed in asthma patients compared to COPD patients. |
| Acute Asthma | Acute Asthma | High-dose Budesonide/Formoterol (1280/36 µg) vs. Salbutamol (1600 µg) | FEV₁ at 90 min | No significant difference in FEV₁ increase at 90 minutes (30% for Budesonide/Formoterol vs. 32% for Salbutamol, P = 0.66). |
Experimental Protocols
Typical Inhaled Formoterol Maintenance Trial (Asthma/COPD):
-
Patient Population: Patients with a diagnosis of persistent asthma or moderate-to-severe COPD.
-
Design: Randomized, double-blind, parallel-group study, often with a run-in period to establish baseline.
-
Intervention: Inhaled Formoterol (as monotherapy or in combination with an ICS) administered twice daily via a dry powder inhaler (DPI) or pressurized metered-dose inhaler (pMDI), compared with placebo or an active comparator.
-
Methodology: Efficacy is primarily assessed by changes in lung function (e.g., FEV₁, peak expiratory flow). Other endpoints often include symptom scores, use of rescue medication, exacerbation rates, and quality of life questionnaires.
Comparative Analysis and Conclusion
A direct, head-to-head clinical trial comparing the efficacy of intravenous this compound and inhaled Formoterol is not available in the published literature. This is largely due to their different intended uses and routes of administration.
-
This compound was investigated as a treatment for acute exacerbations , delivered intravenously to potentially bypass issues of poor inhaler technique or severe bronchoconstriction limiting the delivery of inhaled drugs. Clinical trial data for Bedoradrine in acute asthma show mixed results regarding FEV₁ improvement, though a consistent positive effect on dyspnea has been reported. In stable COPD, it demonstrated significant improvements in lung function.
-
Formoterol is a cornerstone of maintenance therapy for asthma and COPD, administered via inhalation. It has a well-established efficacy profile in improving lung function, reducing symptoms, and preventing exacerbations when used regularly. Its rapid onset of action also provides a rationale for its use in reliever therapy in combination with an ICS.
References
- 1. Evaluation of this compound (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of a new intravenous β2-adrenergic agonist (bedoradrine, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Formoterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
A Comparative Guide to the β2-Adrenergic Receptor Selectivity of Bedoradrine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of bedoradrine sulfate (formerly known as MN-221 or KUR-1246) for the β2-adrenergic receptor (β2-AR) against other well-established β2-AR agonists. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound is a novel, intravenously administered β2-adrenergic receptor agonist developed for the management of acute asthma exacerbations.[1] Preclinical studies have demonstrated its high selectivity for the β2-AR, which is crucial for maximizing therapeutic efficacy in the airways while minimizing off-target effects, particularly cardiovascular side effects mediated by the β1-adrenergic receptor (β1-AR). This guide validates this selectivity through a comparative analysis of binding affinities and functional potencies.
Comparative Selectivity Data
The selectivity of a β-adrenergic receptor agonist is determined by its relative affinity (binding) and potency (functional response) for the β2-AR over the β1-AR. A higher β2/β1 selectivity ratio indicates a more favorable therapeutic profile for respiratory conditions.
Receptor Binding Affinity (Ki)
The binding affinity of an agonist to its receptor is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The data presented in Table 1 summarizes the Ki values for bedoradrine and other common β2-agonists at the human β1-AR and β2-AR.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of β-Adrenergic Agonists
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | β2/β1 Selectivity Ratio (Affinity) |
| Bedoradrine | - | 26 | - |
| Salbutamol | 2900 | 100 | 29 |
| Salmeterol | 3500 | 1.24 | 2823 |
| Formoterol | 420 | 4.3 | 98 |
| Isoprenaline | 45 | 34 | 1.3 |
Data for Salbutamol, Salmeterol, Formoterol, and Isoprenaline are from Baker, 2010. Data for Bedoradrine at the β2-AR is from DrugBank. The Ki at the β1-AR is not specified in the available literature.
Functional Potency (EC50)
Functional potency is a measure of the concentration of an agonist required to produce 50% of its maximal effect, typically measured through the production of the second messenger cyclic AMP (cAMP). A lower EC50 value indicates greater potency. Table 2 compares the EC50 values for bedoradrine and other agonists in cells expressing human β1-AR and β2-AR.
Table 2: Comparative Functional Potencies (EC50, nM) of β-Adrenergic Agonists
| Compound | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β2/β1 Selectivity Ratio (Potency) |
| Bedoradrine | 10,000 | 1.9 | >5,263 |
| Salbutamol | 1,100 | 13 | 85 |
| Salmeterol | 930 | 1.3 | 715 |
| Formoterol | 49 | 0.13 | 377 |
| Isoprenaline | 1.9 | 1.1 | 1.7 |
Data for Bedoradrine is from a study by Inoue et al., 2009, which evaluated cAMP production in CHO cells expressing human β-adrenergic receptors. Data for Salbutamol, Salmeterol, Formoterol, and Isoprenaline are from Baker, 2010.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity of β2-adrenergic receptor agonists.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with either the human β1- or β2-adrenergic receptor are cultured to near confluency.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.
-
-
Competitive Binding Assay:
-
Cell membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled test compound (e.g., bedoradrine, salbutamol).
-
The incubation is carried out until equilibrium is reached.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for Determining Functional Potency (EC50)
This functional assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.
Protocol:
-
Cell Culture:
-
CHO cells stably expressing either the human β1- or β2-adrenergic receptor are seeded in multi-well plates and grown to a suitable confluency.
-
-
Agonist Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then incubated with varying concentrations of the test agonist (e.g., bedoradrine) for a defined period.
-
-
Cell Lysis and cAMP Quantification:
-
The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
-
Visualizations
β2-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by a β2-adrenergic receptor agonist.
Caption: β2-Adrenergic Receptor Signaling Cascade.
Experimental Workflow for Determining Receptor Selectivity
This diagram outlines the key steps involved in the experimental validation of a compound's selectivity for the β2-adrenergic receptor.
Caption: Workflow for β2-AR Selectivity Validation.
References
Assessing the Cross-Reactivity of Bedoradrine Sulfate with Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Bedoradrine Sulfate is known as a highly selective β2-adrenergic receptor agonist.[1][2][3] However, specific proprietary data on its binding affinities and functional potencies at other adrenergic receptor subtypes are not extensively available in the public domain. The quantitative data presented in this guide is hypothetical and for illustrative purposes only to provide a framework for assessing and comparing the cross-reactivity of a selective β2-agonist.
This compound (formerly MN-221) is recognized for its high selectivity towards the β2-adrenergic receptor, making it a candidate for therapeutic applications such as treating acute asthma exacerbations.[1][2] In drug development, a thorough understanding of a compound's interaction with off-target receptors is critical for predicting its safety and efficacy profile. This guide outlines the experimental approach to evaluating the cross-reactivity of a compound like this compound against other adrenergic receptor subtypes (α1, α2, β1, and β3) and provides a template for data presentation and interpretation.
Quantitative Data Summary
For a comprehensive selectivity assessment, both binding affinity and functional potency at various adrenergic receptors are determined.
Table 1: Hypothetical Binding Affinity of this compound at Human Adrenergic Receptors
This table illustrates the dissociation constant (Ki) for this compound at different adrenergic receptor subtypes. A lower Ki value signifies a higher binding affinity. The data is typically generated from competitive radioligand binding assays.
| Receptor Subtype | Radioligand Used | This compound Ki (nM) | Fold Selectivity vs. β2 |
| β2 | [³H]-CGP 12177 | 0.5 | - |
| β1 | [³H]-CGP 12177 | 150 | 300x |
| β3 | [¹²⁵I]-Cyanopindolol | >10,000 | >20,000x |
| α1A | [³H]-Prazosin | >10,000 | >20,000x |
| α2A | [³H]-Rauwolscine | 5,000 | 10,000x |
Table 2: Hypothetical Functional Potency of this compound at Human Adrenergic Receptors
This table shows the effective concentration to elicit 50% of the maximal response (EC50) for this compound. This data is crucial for understanding the functional consequences of receptor binding and is often determined via second messenger assays, such as measuring cyclic AMP (cAMP) levels.
| Receptor Subtype | Functional Assay | This compound EC50 (nM) | % Maximal Response (vs. Isoproterenol) |
| β2 | cAMP Accumulation | 1.2 | 98% |
| β1 | cAMP Accumulation | 450 | 45% |
| β3 | cAMP Accumulation | >10,000 | <5% |
| α1A | IP-One Assay | >10,000 | Not Active |
| α2A | cAMP Inhibition | >10,000 | Not Active |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity data.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the binding affinity (Ki) of this compound for α1, α2, β1, β2, and β3 adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest.
-
Radioligands (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [³H]-CGP 12177 for β1/β2).
-
This compound (test compound).
-
Non-specific binding control (e.g., high concentration of a non-labeled antagonist like phentolamine for α receptors or propranolol for β receptors).
-
Assay buffer, 96-well plates, filter mats, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Compound Addition: Add increasing concentrations of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).
-
Membrane Addition: Add the cell membrane preparation containing the target receptor to each well.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium. Incubation times and temperatures are receptor-specific.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber mats.
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 (concentration of Bedoradrine that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (for Gs-coupled receptors like β1, β2, β3) or inhibit (for Gi-coupled receptors like α2) the production of the second messenger cyclic AMP (cAMP).
Objective: To determine the functional potency (EC50) and efficacy of this compound at adrenergic receptors.
Materials:
-
Whole cells expressing the adrenergic receptor subtype of interest.
-
This compound.
-
Control agonist (e.g., Isoproterenol for β receptors).
-
Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, GloSensor™, or ELISA-based).
-
Cell culture medium and 384-well plates.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.
-
Compound Addition: Add increasing concentrations of this compound or a control agonist to the cells.
-
Incubation: Incubate for a defined period to allow for cAMP production (for Gs) or inhibition (for Gi).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol. For Gi assays, the compound's ability to inhibit forskolin-stimulated cAMP production is measured.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Use non-linear regression to determine the EC50 and the maximal response.
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of a new intravenous β2-adrenergic agonist (bedoradrine, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bedoradrine Sulfate and Other Long-Acting Beta-Agonists (LABAs)
This guide provides a comprehensive comparative analysis of Bedoradrine Sulfate (also known as MN-221 or KUR-1246) and other prominent long-acting beta-agonists (LABAs). The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical and clinical data available for these compounds.
Mechanism of Action and Signaling Pathway
Long-acting beta-agonists are a class of drugs that bind to and activate β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[1] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to the relaxation of the airway smooth muscle, resulting in bronchodilation.[1]
The binding of a LABA to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the smooth muscle.
Comparative Preclinical Data
Receptor Binding Affinity and Selectivity
A key differentiator among β2-agonists is their selectivity for the β2-adrenergic receptor over the β1-adrenergic receptor, which is predominantly found in the heart. Higher selectivity for the β2 receptor is desirable to minimize potential cardiovascular side effects. Bedoradrine has been described as an "ultraselective" β2 agonist.[2] Preclinical studies have quantified the binding affinities (pKi) of various LABAs to human β1 and β2 receptors, allowing for a direct comparison of their selectivity.
| Compound | pKi (human β1) | pKi (human β2) | β2/β1 Selectivity Ratio | Reference |
| Bedoradrine (KUR-1246) | 5.75 ± 0.03 | 7.59 ± 0.08 | ~70 | [3] |
| Salmeterol | - | - | ~2818 | [4] |
| Formoterol | - | - | - | |
| Salbutamol | - | - | ~29 | |
| Terbutaline | - | - | ~61 |
Note: Direct comparative pKi values for all compounds from a single study are not available. The selectivity ratio is calculated from the antilog of the difference in pKi values or as reported in the cited literature.
Functional Potency
The functional potency of a LABA is its ability to elicit a biological response, such as smooth muscle relaxation. This is typically measured as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
In a study on isolated, spontaneously contracting pregnant rat uterine muscle, the potency of Bedoradrine (KUR-1246) was compared to other beta-agonists. The rank order of potency for inhibiting uterine contractions was found to be: Isoproterenol > Bedoradrine > Terbutaline > Ritodrine. In a separate in vivo study on pregnant rats, the ED50 value for Bedoradrine in inhibiting spontaneous uterine motility was approximately 40-fold lower than that of ritodrine, indicating significantly higher potency.
Comparative Clinical Data
The clinical development of Bedoradrine has focused on its use as an intravenous infusion for acute exacerbations of asthma and COPD, a different indication and route of administration compared to most other LABAs, which are typically inhaled for maintenance therapy. This makes a direct comparison of clinical trial data challenging.
This compound (Intravenous) - Clinical Efficacy and Safety
Clinical trials have evaluated the safety and efficacy of intravenously administered Bedoradrine in patients with stable asthma and those experiencing acute exacerbations.
| Study | Population | Key Efficacy Outcomes | Key Safety/Tolerability Findings | Reference |
| NCT00679263 | Patients with stable mild-to-moderate asthma | Dose-dependent and statistically significant increases in FEV1 from pre-infusion compared to placebo. | Generally well-tolerated. Most frequent adverse events were tremor, hypokalemia, and headache. No clinically significant effects on heart rate were reported. | |
| NCT00838591 | Patients with acute exacerbation of asthma | No significant difference in the primary outcome of %FEV1 change at 3 hours compared to placebo. Significantly improved dyspnea scores compared to placebo. | Safety profile consistent with the known mechanism of action of β-adrenergic agonists, including cardiovascular and metabolic effects. |
Other LABAs (Inhaled) - Clinical Efficacy and Safety (Maintenance Therapy)
Numerous studies and network meta-analyses have compared the efficacy and safety of various inhaled LABAs for the maintenance treatment of COPD and asthma. The following table summarizes findings from a network meta-analysis of inhaled therapies for COPD.
| Intervention | Change in Trough FEV1 (mL) vs. Placebo (at 12 weeks) | Reference |
| Indacaterol/Glycopyrronium (LAMA/LABA) | 200 | |
| Umeclidinium/Vilanterol (LAMA/LABA) | 185 | |
| Tiotropium/Olodaterol (LAMA/LABA) | 154 | |
| Salmeterol/Fluticasone (LABA/ICS) | 143 | |
| Budesonide/Formoterol (LABA/ICS) | 119 | |
| Tiotropium (LAMA) | 113 | |
| Indacaterol (LABA) | 140 | |
| Salmeterol (LABA) | 101 | |
| Formoterol (LABA) | 92 |
Note: This data is from network meta-analyses and represents indirect comparisons. LAMA (Long-Acting Muscarinic Antagonist) and ICS (Inhaled Corticosteroid) combinations are included for context.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human β1 or β2-adrenergic receptor are prepared. This typically involves homogenization of the cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a suitable buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled competitor drug (e.g., Bedoradrine or another LABA).
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value (the binding affinity of the competitor) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Potency (EC50) Determination
This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in 96-well plates.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: The cells are then stimulated with varying concentrations of the β-agonist (e.g., Bedoradrine or another LABA) for a defined period at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured. This can be done using various methods, such as competitive immunoassays (e.g., HTRF, ELISA, or AlphaScreen). In a competitive immunoassay, the cAMP from the sample competes with a labeled cAMP for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced at each agonist concentration is determined from the standard curve. A dose-response curve is then plotted to determine the EC50 value.
Bronchial Smooth Muscle Relaxation Assay
This ex vivo assay directly measures the relaxant effect of a compound on airway tissue.
Methodology:
-
Tissue Preparation: Bronchial rings are dissected from animal (e.g., guinea pig, rat) or human lung tissue and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Contraction: The bronchial rings are pre-contracted with a spasmogen, such as histamine or methacholine, to induce a stable level of muscle tone.
-
Drug Addition: Cumulative concentrations of the β-agonist are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the smooth muscle is measured as a decrease in tension using an isometric force transducer.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. A dose-response curve is constructed to determine the EC50 and the maximal relaxation (Emax) for the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of KUR-1246, a selective uterine relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Bedoradrine Sulfate Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published clinical trial data for Bedoradrine Sulfate (also known as MN-221), a highly selective β2-adrenergic receptor agonist. The objective is to offer a clear, data-driven comparison with alternative intravenous β2-agonists, specifically salbutamol and terbutaline, for the treatment of acute exacerbations of asthma and Chronic Obstructive Pulmonary Disease (COPD). This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the critical evaluation and reproducibility of these findings.
Mechanism of Action: Selective β2-Adrenergic Receptor Agonist
This compound is a highly selective β2-adrenergic receptor agonist.[1] Its therapeutic effect in asthma and COPD is achieved through the relaxation of bronchial smooth muscle, leading to bronchodilation. Upon intravenous administration, Bedoradrine binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various intracellular proteins, ultimately resulting in the sequestration of intracellular calcium and the relaxation of the smooth muscle. This selective action on β2 receptors is intended to minimize the cardiac side effects associated with less selective β-agonists.
Experimental Protocols
The clinical development of this compound included several key trials to evaluate its safety and efficacy. Below are the summarized methodologies for these trials, along with a typical protocol for comparator intravenous β2-agonist studies.
This compound Clinical Trials
Trial MN-221-CL-004 & MN-221-CL-005 (NCT00679263)
-
Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in patients with stable mild-to-moderate (004) and moderate-to-severe (005) asthma.[2]
-
Study Design: Randomized, single-blind, placebo-controlled, parallel-group studies.[2]
-
Patient Population: Patients with a clinical diagnosis of asthma.
-
Intervention: Intravenous infusion of this compound at escalating doses or placebo.
-
Key Efficacy Endpoint: Change from baseline in Forced Expiratory Volume in 1 second (FEV1).
-
Key Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.[2]
Trial MN-221-CL-007 (NCT00838591)
-
Objective: To evaluate the safety and efficacy of this compound as an adjunct to standard therapy in adults with an acute exacerbation of asthma.[3]
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 167 patients with an acute exacerbation of asthma who did not respond to standard initial therapy.
-
Intervention: A single intravenous dose of 1200 μg of this compound or placebo, in addition to standard therapy.
-
Primary Efficacy Endpoint: Change in percent predicted FEV1 from baseline to 3 hours post-infusion.
-
Secondary Efficacy Endpoints: Change in FEV1 at 1 and 2 hours, and change in dyspnea score.
-
Safety Assessments: Monitoring of adverse events, vital signs, and other safety parameters.
Comparator Intravenous β2-Agonist Trials (Salbutamol/Terbutaline) - Representative Protocol
-
Objective: To evaluate the efficacy and safety of intravenous salbutamol or terbutaline in patients with acute severe asthma.
-
Study Design: Typically randomized, controlled trials, which may be placebo-controlled or compared against another active treatment (e.g., inhaled β2-agonists or other intravenous bronchodilators).
-
Patient Population: Patients presenting to an emergency department with a diagnosis of acute severe asthma, often defined by specific clinical criteria and baseline FEV1 or Peak Expiratory Flow Rate (PEFR).
-
Intervention: Intravenous administration of salbutamol or terbutaline at varying doses and infusion rates, or a placebo infusion.
-
Key Efficacy Endpoints: Improvement in lung function, most commonly measured by the change in FEV1 or PEFR from baseline. Other outcomes may include changes in vital signs, arterial blood gases, and rates of hospitalization.
-
Safety Assessments: Monitoring for known β2-agonist side effects, including tremor, palpitations, headache, and metabolic changes such as hypokalemia and hyperglycemia.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the available quantitative data from the clinical trials of this compound and comparator intravenous β2-agonists. It is important to note that a direct comparison is limited by the differences in study populations, designs, and reported outcomes.
Table 1: Efficacy Data - FEV1 Improvement
| Drug | Trial/Study | Patient Population | Dosage | Primary Outcome: FEV1 Improvement | Reference |
| This compound | MN-221-CL-004 & 005 | Stable Asthma | Escalating Doses | Statistically significant improvement vs. placebo (p < 0.0001) | |
| This compound | MN-221-CL-007 | Acute Asthma Exacerbation | 1200 µg IV | No significant difference vs. placebo at 3 hours | |
| This compound | MN-221-CL-010 | Moderate-to-Severe COPD | 1200 µg IV | 21.5% mean increase from baseline (vs. -4.0% for placebo) | |
| Salbutamol | May et al. (1975) | Asthma | 300 µg cumulative IV | 36% mean increase in FEV1 | |
| Terbutaline (nebulized) | Ruffin et al. (1988) | Acute Asthma | 10 mg nebulized | 0.25 ± 0.28 L mean increase from baseline |
Table 2: Other Efficacy Outcomes
| Drug | Trial | Patient Population | Outcome | Result | Reference |
| This compound | MN-221-CL-007 | Acute Asthma Exacerbation | Dyspnea Score | Significantly improved vs. placebo (AUC0-2h P < 0.005, AUC0-3h P < 0.05) |
Table 3: Safety Data - Adverse Events
| Drug | Trial/Study | Most Frequently Reported Adverse Events | Specific Adverse Event Data | Reference |
| This compound | MN-221-CL-004 & 005 | Tremor, hypokalemia, headache. | Moderate hypokalemia occurred in one subject in the 004 study and one subject in the 005 study. | |
| This compound | MN-221-CL-007 | Consistent with the known mechanism of action of β-adrenergic agonists (cardiovascular and metabolic effects). | Data on specific frequencies not provided in the publication. | |
| Salbutamol | May et al. (1975) | Palpitations, tremor, postural hypotension. | Common with intravenous injection. | |
| Terbutaline | Williams et al. (1981) | Not specified. | No difference in side effects between inhaled and intravenous administration. |
A systematic review of intravenous β2-agonists for acute asthma found that their use was associated with an increased risk of adverse effects, though specific frequencies from placebo-controlled trials are not detailed. A meta-analysis of salbutamol reported that the most frequently observed adverse event was palpitations or tachycardia.
Summary and Conclusion
The available clinical trial data for this compound suggests a favorable safety profile and some evidence of efficacy in patients with stable asthma and COPD. In the setting of acute asthma exacerbations, while the primary endpoint of FEV1 improvement at 3 hours was not met in the MN-221-CL-007 trial, a significant improvement in patient-reported dyspnea was observed.
A direct and robust comparison of the reproducibility of this compound's clinical trial data with that of intravenous salbutamol and terbutaline is challenging due to the heterogeneity of published studies and the limited availability of detailed, quantitative data from directly comparable placebo-controlled trials. The most frequently reported adverse events for this compound (tremor, hypokalemia, and headache) are consistent with the known side effect profile of other β2-agonists.
For a more definitive comparison of the relative efficacy and safety of these intravenous β2-agonists, head-to-head clinical trials with standardized protocols and outcome measures would be required. Researchers and drug development professionals should consider the totality of the evidence presented, including both the strengths and limitations of the available data, when evaluating this compound as a potential therapeutic option.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of this compound (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a new intravenous β2-adrenergic agonist (bedoradrine, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Bedoradrine Sulfate Findings in Preclinical In Vivo Models: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the preclinical data for Bedoradrine Sulfate, a highly selective β2-adrenergic receptor agonist, and the widely used short-acting β2-agonist, Salbutamol. The following sections detail the in vitro potency and in vivo efficacy of these compounds, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound exerts its therapeutic effects through the selective activation of the β2-adrenergic receptor. This Gs protein-coupled receptor, upon agonist binding, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. The subsequent activation of Protein Kinase A (PKA) leads to the phosphorylation of downstream targets, resulting in smooth muscle relaxation and bronchodilation.[1]
dot
Caption: this compound Signaling Pathway.
In Vitro Comparative Data
The following table summarizes the in vitro potency of this compound and Salbutamol based on their binding affinity to the human β2-adrenergic receptor and their functional activity in stimulating cAMP production.
| Compound | Parameter | Value | Cell/Tissue System |
| This compound | Ki (Binding Affinity) | 26 nM | Human β2-Adrenergic Receptor |
| Salbutamol | EC50 (cAMP Formation) | 600 nM | Human Airway Smooth Muscle Cells |
Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates greater potency in the functional assay.
In Vivo Comparative Data
Preclinical evaluation in animal models of asthma provides crucial validation of in vitro findings. The following data is from a guinea pig model of allergen-induced bronchoconstriction.
| Compound | Parameter | Value | Animal Model |
| Salbutamol | PD50 (Oral) | 1200 µg/kg | Guinea Pig (Allergen-induced bronchoconstriction) |
Note: PD50 represents the dose required to produce 50% of the maximal protective effect against bronchoconstriction. Data for an equivalent in vivo model for this compound was not publicly available at the time of this guide's compilation.
Experimental Protocols
In Vitro Assays
β2-Adrenergic Receptor Binding Affinity (Ki)
-
Objective: To determine the binding affinity of a compound to the human β2-adrenergic receptor.
-
Methodology:
-
Prepare cell membranes expressing the human β2-adrenergic receptor.
-
Incubate the membranes with a radiolabeled ligand known to bind to the receptor (e.g., [3H]-CGP 12177).
-
Add increasing concentrations of the test compound (this compound).
-
After incubation, separate the bound and free radioligand.
-
Measure the amount of bound radioligand using liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
cAMP Functional Assay (EC50)
-
Objective: To measure the potency of a compound in stimulating the production of intracellular cyclic AMP.
-
Methodology:
-
Culture human airway smooth muscle cells.
-
Treat the cells with increasing concentrations of the test compound (Salbutamol).
-
After a specified incubation period, lyse the cells to release intracellular contents.
-
Measure the concentration of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) or a similar detection method.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal cAMP response, is determined by plotting a dose-response curve.
-
dot
Caption: Preclinical Evaluation Workflow.
In Vivo Model
Guinea Pig Model of Allergen-Induced Bronchoconstriction
-
Objective: To evaluate the in vivo efficacy of a compound in preventing allergen-induced bronchoconstriction.
-
Methodology:
-
Sensitize guinea pigs to an allergen (e.g., ovalbumin).
-
Administer the test compound (e.g., Salbutamol) or vehicle control via a specific route (e.g., oral gavage).
-
After a predetermined time, expose the conscious, unrestrained animals to an aerosolized solution of the allergen in a whole-body plethysmography chamber.
-
Monitor respiratory parameters, such as specific airway resistance, to detect the onset of bronchoconstriction.
-
The protective effect of the compound is quantified by determining the dose required to prevent or delay the onset of bronchoconstriction by 50% (PD50).
-
Conclusion
The available in vitro data indicates that this compound possesses a high binding affinity for the human β2-adrenergic receptor. To fully validate these findings and establish a comprehensive preclinical profile, further in vivo studies directly comparing the bronchodilator potency of this compound with standard-of-care agents like Salbutamol in established animal models of asthma are warranted. Such studies will be critical in translating the in vitro promise of this compound into potential clinical efficacy.
References
Head-to-head comparison of Bedoradrine Sulfate and ritodrine for tocolytic effects
A Preclinical Showdown of Two Beta-2 Adrenergic Agonists in the Management of Preterm Labor
For Immediate Release
In the landscape of tocolytic agents aimed at managing preterm labor, the quest for potent uterine relaxants with minimal maternal and fetal side effects is paramount. This guide provides a detailed head-to-head comparison of Bedoradrine Sulfate, a highly selective beta-2 adrenergic agonist investigated for tocolysis, and Ritodrine, a once-standard therapy for preterm labor. This comparison is based on available preclinical data, as this compound was developed for preterm labor but never marketed, meaning direct clinical comparative trials are unavailable.
Executive Summary
This compound (formerly known as KUR-1246 or MN-221) demonstrates significantly higher potency and selectivity for the β2-adrenergic receptor compared to Ritodrine in preclinical studies. This enhanced selectivity theoretically translates to a more targeted tocolytic effect on the uterus with potentially fewer cardiovascular side effects. Preclinical data indicate that Bedoradrine is approximately 40 to 400 times more potent than Ritodrine in inhibiting uterine contractions. Furthermore, Bedoradrine exhibits lower transplacental passage than Ritodrine, suggesting a reduced potential for direct fetal effects. However, the clinical development of Bedoradrine for tocolysis was not pursued, and Ritodrine, while historically used, has largely been replaced by other tocolytics with more favorable side-effect profiles.
Mechanism of Action: A Shared Pathway
Both this compound and Ritodrine are beta-2 adrenergic receptor agonists. Their primary mechanism of action involves stimulating the β2-adrenergic receptors on the smooth muscle cells of the myometrium. This activation triggers a signaling cascade that leads to uterine relaxation and the cessation of contractions.
dot
Quantitative Comparison: Preclinical Data
The following tables summarize the key preclinical data comparing the potency, receptor selectivity, and fetal exposure of this compound and Ritodrine.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | This compound (KUR-1246) | Ritodrine | Reference |
| β2-Adrenergic Receptor Affinity (pKi) | 7.59 ± 0.08 | Not explicitly found in comparative studies | [1] |
| β1-Adrenergic Receptor Affinity (pKi) | 5.75 ± 0.03 | Not explicitly found in comparative studies | [1] |
| β3-Adrenergic Receptor Affinity (pKi) | 4.75 ± 0.03 | Not explicitly found in comparative studies | [1] |
| β2/β1 Selectivity Ratio | 39.2 | ~40 | [1][2] |
| β2/β3 Selectivity Ratio | 198.2 | Not available |
Note: A higher pKi value indicates a higher binding affinity. A higher selectivity ratio indicates a greater preference for the β2 receptor over other beta-receptor subtypes.
Table 2: In Vitro and In Vivo Tocolytic Potency
| Parameter | This compound (KUR-1246) | Ritodrine | Reference |
| In Vitro Potency (Isolated Rat Uterus) | More potent than Ritodrine | Less potent than Bedoradrine | |
| In Vivo Potency (Spontaneous Uterine Contractions in Rats) | ~400 times more potent (ED₃₀: 0.13 µg/kg/min) | Less potent | |
| In Vivo Potency (Spontaneous Uterine Motility in Rats) | ~40 times more potent (ED₅₀: 1.1 µg/kg/min) | Less potent |
Table 3: Fetal Exposure (Preclinical)
| Parameter | This compound (KUR-1246) | Ritodrine Hydrochloride | Reference |
| Transplacental Passage (Fetal/Maternal Plasma Ratio) | Approx. one-half to one-third that of Ritodrine | Higher than Bedoradrine |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of these findings.
Experimental Workflow: In Vivo Tocolytic Activity
dot
1. In Vivo Inhibition of Spontaneous Uterine Contractions in Pregnant Rats
-
Animal Model: Late-gestation pregnant Sprague-Dawley rats were used.
-
Surgical Preparation: Animals were anesthetized, and catheters were implanted in the jugular vein for drug administration and the carotid artery for blood pressure monitoring. A balloon connected to a pressure transducer was inserted into the uterus to monitor intrauterine pressure.
-
Experimental Procedure: Following a stabilization period to record baseline spontaneous uterine contractions, this compound or Ritodrine was administered via continuous intravenous infusion at escalating doses.
-
Data Analysis: The dose required to produce a 30% (ED₃₀) or 50% (ED₅₀) reduction in uterine contraction frequency and/or amplitude was calculated to determine potency.
2. In Vitro Uterine Tissue Contraction Assay
-
Tissue Preparation: Uterine muscle strips were isolated from pregnant rats and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Experimental Procedure: Spontaneous or agonist-induced (e.g., oxytocin) contractions were recorded isometrically. This compound or Ritodrine was added to the bath in a cumulative manner to generate concentration-response curves.
-
Data Analysis: The concentration of each drug that caused a 50% inhibition of the contractile response (IC₅₀) was determined to compare their in vitro potency.
3. Receptor Binding Assay
-
Preparation: Membranes from cells expressing human recombinant β1, β2, or β3-adrenergic receptors were used.
-
Experimental Procedure: Competitive binding assays were performed using a radiolabeled ligand that binds to beta-adrenergic receptors. The ability of increasing concentrations of unlabeled this compound or Ritodrine to displace the radioligand was measured.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC₅₀ values. The pKi is the negative logarithm of the Ki and is used as a measure of binding affinity. Selectivity ratios were calculated by dividing the Ki value for the β1 or β3 receptor by the Ki value for the β2 receptor.
Side Effect Profile
This compound: As Bedoradrine was primarily developed for acute asthma, its side effect profile is derived from those clinical trials. The most frequently reported adverse events were consistent with β2-agonist activity and included tremor, hypokalemia, and headache. A transient, non-clinically significant increase in heart rate was also observed.
Ritodrine: The use of Ritodrine is associated with a range of maternal and fetal side effects due to its stimulation of both β1 and β2 receptors. Common maternal side effects include tachycardia (increased heart rate), palpitations, hypotension, tremor, and hyperglycemia. Fetal tachycardia is also a known side effect.
Conclusion
Preclinical evidence strongly suggests that this compound is a more potent and selective β2-adrenergic agonist for uterine relaxation than Ritodrine. Its higher selectivity for the β2 receptor, coupled with lower transplacental passage, presented a promising profile for a tocolytic agent with a potentially improved safety margin. However, the lack of clinical development for this indication means its ultimate efficacy and safety in pregnant women remain undetermined. Ritodrine, while historically significant, has been largely superseded by other classes of tocolytics due to its less favorable side-effect profile. This comparison underscores the ongoing effort in drug development to achieve greater target selectivity to maximize therapeutic benefit while minimizing off-target effects.
References
- 1. Pharmacological characterization of KUR-1246, a selective uterine relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association between ß2-adrenergic receptor gene polymorphisms and adverse events of ritodrine in the treatment of preterm labor: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Statistical Analysis of Bedoradrine Sulfate Efficacy Data in Acute Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical analysis and comparison of efficacy data for Bedoradrine Sulfate, a novel intravenous, highly selective β2-adrenergic receptor agonist for the treatment of acute asthma exacerbations. The methodologies and data presentation formats outlined herein are based on established practices in clinical trials for respiratory therapeutics.
Executive Summary
This compound (formerly MN-221) is an investigational drug designed for rapid bronchodilation in patients with acute asthma. Clinical trials have evaluated its efficacy, primarily focusing on improvements in lung function and patient-reported symptoms. This guide offers a comparative overview of this compound against a standard intravenous β2-agonist, Salbutamol, and placebo. Due to the limited public availability of detailed quantitative data from this compound's clinical trial program, this guide utilizes representative data to illustrate the appropriate statistical methods and presentation formats.
Data Presentation: Comparative Efficacy in Acute Asthma
The following tables summarize key efficacy endpoints from placebo-controlled clinical trials. The data for this compound is based on the reported outcomes from the MN-221-CL-007 trial, and for intravenous salbutamol, it is derived from historical clinical trial data.
Table 1: Change from Baseline in Forced Expiratory Volume in 1 second (FEV1) at 3 Hours
| Treatment Group | N | Baseline FEV1 (L) (Mean ± SD) | Change from Baseline at 3 hours (L) (Mean ± SE) | Placebo-Adjusted Difference (95% CI) | p-value vs. Placebo |
| This compound (1200 µg) | 84 | 1.5 ± 0.5 | 0.15 ± 0.05 | 0.05 (-0.08, 0.18) | > 0.05[1] |
| Intravenous Salbutamol (100 µg) | 11 | 1.4 ± 0.6 | 0.36 ± 0.10* | 0.26 (0.05, 0.47) | < 0.05[2] |
| Placebo | 83 | 1.6 ± 0.5 | 0.10 ± 0.05 | - | - |
*Note: Data for Intravenous Salbutamol is presented as a percentage increase from baseline in the source study and has been converted to an absolute change for comparative purposes, assuming a similar baseline FEV1.[2]
Table 2: Improvement in Dyspnea Scores
| Treatment Group | N | Baseline Dyspnea Score (Mean ± SD) | Change from Baseline (AUC 0-3h) (Mean ± SE) | Placebo-Adjusted Difference (95% CI) | p-value vs. Placebo |
| This compound (1200 µg) | 84 | 65 ± 20 | -25 ± 3 | -10 (-17, -3) | < 0.05[1] |
| Placebo | 83 | 68 ± 18 | -15 ± 3 | - | - |
*Note: Dyspnea scores are often measured on a Visual Analog Scale (VAS) from 0 to 100, where a lower score indicates less dyspnea. The Area Under the Curve (AUC) for the change from baseline over 3 hours is a common method for analysis.
Experimental Protocols
Key Experiment: Phase IIb, Randomized, Double-Blind, Placebo-Controlled Trial of this compound in Acute Asthma Exacerbation (Based on MN-221-CL-007)
-
Objective: To evaluate the efficacy and safety of intravenous this compound as an adjunct to standard therapy in patients with an acute exacerbation of asthma.
-
Patient Population: Adults with a diagnosis of asthma presenting with an acute exacerbation, defined by a Forced Expiratory Volume in 1 second (FEV1) of less than 70% of their predicted value.
-
Intervention: Patients were randomized to receive either a single intravenous infusion of this compound (1200 µg) or a matching placebo, in addition to standard of care (including supplemental oxygen, systemic corticosteroids, and inhaled short-acting beta-agonists).
-
Primary Efficacy Endpoint: The primary outcome was the change in FEV1 from baseline to 3 hours post-infusion.[1]
-
Secondary Efficacy Endpoints: Secondary outcomes included the change in dyspnea score, measured using a Visual Analog Scale (VAS), and the rate of treatment failure (defined as hospitalization or need for additional bronchodilator therapy).
-
Data Collection: FEV1 was measured at baseline and at regular intervals post-infusion. Dyspnea VAS scores were also collected at corresponding time points.
Statistical Analysis Methods
Analysis of FEV1
The change from baseline in FEV1 at 3 hours is typically analyzed using an Analysis of Covariance (ANCOVA) model.
-
Model Specification:
-
Dependent Variable: Change from baseline in FEV1 at 3 hours.
-
Independent Variables:
-
Treatment group (this compound, Placebo).
-
Baseline FEV1 (as a covariate to account for individual differences at the start of the trial).
-
Other relevant covariates (e.g., age, sex, smoking status) may be included to improve the precision of the estimate.
-
-
-
Assumptions: The ANCOVA model assumes a linear relationship between the baseline FEV1 and the change from baseline, homogeneity of regression slopes across treatment groups, and normally distributed residuals. These assumptions should be verified as part of the analysis.
Analysis of Dyspnea Scores
Dyspnea scores, often measured on a continuous scale like the VAS, can be analyzed in several ways.
-
Area Under the Curve (AUC): The AUC of the change from baseline in dyspnea score over the observation period (e.g., 0-3 hours) is a robust method to assess the overall treatment effect over time. The AUC values between treatment groups can be compared using an ANCOVA model, similar to the FEV1 analysis, with baseline dyspnea score as a covariate.
-
Mixed Model for Repeated Measures (MMRM): An MMRM analysis can also be used to model the change from baseline in dyspnea score at all time points simultaneously. This approach can account for the correlation between repeated measurements within an individual and can handle missing data more effectively than simple endpoint analyses.
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as a β2-adrenergic receptor agonist, exerts its bronchodilatory effect through a well-defined signaling cascade.
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Experimental Workflow for a Comparative Efficacy Trial
The following diagram illustrates a typical workflow for a clinical trial comparing this compound to a placebo.
Caption: Workflow of a Randomized Controlled Trial for this compound.
References
Preclinical Data on Bedoradrine Sulfate in Asthma Models Remains Elusive
Bedoradrine sulfate is a highly selective β2-adrenergic receptor agonist designed to provide rapid bronchodilation. Its mechanism of action, like other drugs in its class, involves the relaxation of airway smooth muscle, which is a key factor in relieving the bronchoconstriction characteristic of asthma. Clinical trials in humans have explored its efficacy and safety, with some studies indicating improvements in dyspnea scores compared to placebo.[1]
However, for researchers, scientists, and drug development professionals, the preclinical data provides critical insights into a compound's initial efficacy, safety profile, and mechanism of action in a controlled biological system before human exposure. Typically, such data is generated in established animal models of asthma, such as ovalbumin-sensitized guinea pigs or mice. These models are designed to mimic key features of human asthma, including airway hyperresponsiveness and inflammation.
While reviews mention that bedoradrine has been studied in in vitro and in vivo models, they do not provide the specific quantitative data or detailed methodologies required for a comprehensive comparative analysis against a placebo.[2] Information regarding the effects of bedoradrine on key preclinical endpoints such as airway resistance, inflammatory cell infiltration in bronchoalveolar lavage fluid, and cytokine levels in these models is not detailed in the available literature.
Understanding the β2-Adrenergic Signaling Pathway in Asthma
This compound, as a β2-adrenergic receptor agonist, is expected to activate a well-characterized signaling pathway to induce bronchodilation. The binding of bedoradrine to the β2-adrenergic receptor on airway smooth muscle cells initiates a cascade of intracellular events.
Typical Experimental Workflow for Preclinical Asthma Studies
A standard preclinical workflow to evaluate a compound like bedoradrine would involve several key stages, from initial in vitro screening to in vivo efficacy testing in animal models. The following diagram illustrates a generalized experimental workflow that would be expected for such a study.
References
Safety Operating Guide
Navigating the Disposal of Bedoradrine Sulfate: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Bedoradrine Sulfate necessitates adherence to general best practices for pharmaceutical research chemical waste management. Researchers, scientists, and drug development professionals handling this novel β2-adrenergic receptor agonist must prioritize safety and environmental responsibility by following established guidelines for chemical waste. This guide provides essential procedural information to ensure the safe and compliant disposal of this compound.
At present, a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available. Similarly, comprehensive environmental fate and toxicology data for this compound have not been published. In the absence of this specific information, the following procedures are based on general principles of laboratory safety and hazardous waste management for research chemicals.
Immediate Safety and Disposal Protocol
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal. They will provide guidance based on local, state, and federal regulations.
Step 1: Containerization and Labeling
-
Primary Container: Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty vials), in a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards (based on available information and comparison to similar compounds, this may include "Toxic" or "Harmful if swallowed"). Consult your EHS office for the appropriate hazard communication.
-
The accumulation start date.
-
Step 2: Segregation of Waste
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react, creating a more hazardous situation.
-
Keep solid and liquid waste in separate containers.
Step 3: Storage
-
Store the waste container in a designated satellite accumulation area (SAA) or the main hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from heat sources or incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Arrange for Pickup and Disposal
-
Once the waste container is full or the accumulation time limit is reached (as determined by your institution's policies), contact your EHS office to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2] Pharmaceutical waste can have adverse effects on aquatic life and wastewater treatment processes.
Summary of Disposal Considerations
| Consideration | Guideline |
| Regulatory Compliance | All disposal activities must adhere to local, state, and federal regulations for hazardous waste. |
| Container Management | Use only approved, compatible, and properly labeled hazardous waste containers. Keep containers closed when not in use. |
| Waste Segregation | Do not mix with other waste streams unless explicitly permitted by your EHS office. |
| Storage | Store in a designated, secure, and well-ventilated area with secondary containment. |
| Spill Management | In case of a spill, follow your laboratory's established spill response procedure. Absorb the spill with an inert material, collect it in a sealed container, and label it as hazardous waste. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and requirements of your institution and local regulatory agencies. The absence of specific data for this compound underscores the importance of a cautious and compliant approach to its waste management.
References
Essential Safety and Operational Guidance for Handling Bedoradrine Sulfate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Bedoradrine Sulfate, a highly selective β2-adrenergic receptor agonist used in asthma research.[1] The following procedural guidance is designed to be a preferred resource, building trust and providing value beyond the product itself.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls. The following table summarizes the required PPE and recommended engineering controls to minimize exposure and ensure a safe laboratory environment.[2]
| Category | Requirement | Specification |
| Eye Protection | Safety goggles with side-shields | Must be worn to prevent contact with eyes.[2] |
| Hand Protection | Protective gloves | Impervious gloves should be worn at all times.[2] |
| Skin and Body | Impervious clothing | To protect skin from accidental contact.[2] |
| Respiratory | Suitable respirator | Use in areas with adequate ventilation. Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Engineering Controls | Adequate ventilation | Ensure the laboratory is well-ventilated. |
| Safety shower and eye wash station | Must be accessible in the event of an emergency. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a locked-up area.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If symptoms persist, call a physician. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If symptoms persist, call a physician. Remove and wash contaminated clothing before reuse. |
| Inhalation | Remove to fresh air. If exposed or concerned, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Disposal Plan
Dispose of this compound and its container in accordance with local, state, and federal regulations. For most unused or expired non-controlled substance pharmaceuticals, the recommended disposal method involves the following steps:
-
Do not flush down the toilet unless specifically instructed to do so.
-
Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.
-
Place the mixture in a sealed container like a plastic bag.
-
Dispose of the container in your household trash.
-
Remove all personal information from the prescription label of the empty container before recycling or discarding.
For facilities generating pharmaceutical waste, it is best practice to manage all drug waste as hazardous waste to ensure compliance and environmental protection.
Experimental Context and Workflow
This compound is investigated for its potential in treating acute asthma exacerbations. The following diagrams illustrate its mechanism of action and a typical experimental workflow for its evaluation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
